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Core Science & Biosynthesis

Foundational

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for the chiral molecule (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The proposed synthesis leverages established chemical transformations and principles of asymmetric synthesis, with a focus on strategic choices for reagents and reaction conditions. This guide includes a detailed retrosynthetic analysis, a step-by-step synthetic protocol, and visual diagrams to elucidate the process.

Introduction and Strategic Overview

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chiral heterocyclic compound featuring a 1,2,4-triazole core. The 1,2,4-triazole moiety is a well-recognized pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties[1][2][3]. The specific stereochemistry at the chiral center of the propan-1-amine substituent is crucial for its potential biological activity, making stereoselective synthesis a key challenge.

This guide outlines a convergent synthesis strategy. The core principle of the proposed pathway is the construction of the 1,2,4-triazole ring from a chiral precursor derived from a readily available amino acid. This approach ensures the desired stereochemistry is established early in the synthesis and carried through to the final product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The primary chiral center is adjacent to the triazole ring, suggesting that a chiral amino acid derivative is an ideal starting material. The 1,2,4-triazole ring can be constructed through the cyclization of an N-acylamidrazone intermediate.

G target (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine intermediate_A N-Protected Chiral Amine target->intermediate_A Deprotection intermediate_B N-Acylamidrazone Intermediate intermediate_A->intermediate_B Cyclization starting_material_1 (R)-2-Aminobutanoic Acid Derivative intermediate_B->starting_material_1 Coupling starting_material_2 Propionyl Hydrazide intermediate_B->starting_material_2 Coupling

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a forward synthesis commencing with (R)-2-aminobutanoic acid, which serves as the chiral pool for the (1R)-1-propyl-1-amine moiety.

Proposed Synthesis Pathway

The proposed forward synthesis is a multi-step process designed for efficiency and stereochemical control. The pathway begins with the protection of the amino group of (R)-2-aminobutanoic acid, followed by activation of the carboxylic acid and subsequent reaction with propionyl hydrazide to form an N-acylamidrazone. This intermediate then undergoes cyclization to form the 5-ethyl-1,2,4-triazole ring. Finally, deprotection of the amine yields the target compound.

G A (R)-2-Aminobutanoic Acid B N-Boc-(R)-2-aminobutanoic acid A->B Boc Anhydride, Base C Activated N-Boc-(R)-2-aminobutanoic acid B->C Coupling Agent (e.g., EDC, HOBt) D N'-Propionyl-N-Boc-(R)-2-aminobutanohydrazide C->D Propionyl hydrazide E Boc-(1R)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine D->E Cyclization (Heat or Mild Acid) F (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (Target) E->F Deprotection (e.g., TFA)

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Exploratory

Physicochemical Profiling and Experimental Characterization of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Executive Summary and Mechanistic Rationale In modern drug discovery, the precise manipulation of molecular architecture—particularly chirality and hydrogen-bonding networks—is foundational to developing highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

In modern drug discovery, the precise manipulation of molecular architecture—particularly chirality and hydrogen-bonding networks—is foundational to developing highly selective therapeutics[1]. The molecule (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine represents a highly versatile, stereospecific building block. It combines a chiral primary amine with an amphoteric 1,2,4-triazole core, flanked by lipophilic ethyl and propyl chains.

Understanding the physicochemical properties of this molecule is not merely a regulatory checkbox; it is a critical predictor of pharmacokinetics (PK) and target engagement. The 1,2,4-triazole ring is a privileged scaffold, frequently utilized as a bioisostere for amides or carboxylic acids, and is known for its ability to coordinate with metals (such as heme iron in IDO1 inhibitors) or participate in robust hydrogen-bonding networks[2]. Simultaneously, the (1R)-amine dictates the spatial orientation of the molecule within a receptor pocket, making the selection of the correct enantiomer critical for efficacy[1].

Predicted Physicochemical Properties

Before initiating empirical testing, we establish a theoretical baseline. The following table summarizes the predicted quantitative data for this compound, serving as a guide for experimental design.

Physicochemical PropertyPredicted ValueSignificance in Drug Design
Molecular Formula C₇H₁₄N₄Defines exact mass for LC-MS identification.
Molecular Weight 154.21 g/mol Highly favorable for fragment-based drug discovery (FBDD).
pKa₁ (Primary Amine) ~9.5Dictates that the amine will be protonated at physiological pH (7.4).
pKa₂ (Triazole N-H) ~10.0Acts as a weak acid; deprotonates only in highly basic environments.
pKa₃ (Triazole N⁺H) ~2.5Acts as a weak base; protonates only in highly acidic environments (e.g., stomach).
LogP (Octanol/Water) 0.5 – 1.5Indicates favorable aqueous solubility with moderate lipophilicity.
TPSA ~67.6 ŲOptimal for membrane permeability; potential for blood-brain barrier (BBB) penetration.

Pharmacophoric Architecture

The causality behind the selection of this molecule in a synthetic pipeline lies in its polyfunctional nature. The spatial arrangement of the (1R)-amine ensures that ionic interactions (e.g., salt bridges with aspartate or glutamate residues) occur at a precise vector relative to the triazole's hydrogen-bonding face.

BindingModel Molecule (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine Triazole 1,2,4-Triazole Core (H-Bond Donor/Acceptor) Molecule->Triazole Amine (1R)-Primary Amine (Ionic Interaction) Molecule->Amine Alkyl Ethyl & Propyl Chains (Hydrophobic Pocket) Molecule->Alkyl Target Target Protein Receptor Triazole->Target Hydrogen Bonding Amine->Target Salt Bridge / Cation-Pi Alkyl->Target Van der Waals

Caption: Pharmacophoric interactions of the chiral triazole-amine with a target receptor.

Experimental Methodologies for Characterization

To transition from predicted models to empirical truth, we must employ robust, self-validating analytical protocols. As an application scientist, I mandate that every assay includes internal controls to prevent false data generation.

pKa Determination via Potentiometric Titration

Because this molecule possesses multiple ionizable centers (the primary amine and the amphoteric triazole), potentiometric titration is the gold standard for accurately determining its acid dissociation constants[3].

Causality of Experimental Design: The proximity of the primary amine to the triazole ring means their ionization states will inductively influence one another. We utilize a second-derivative plot of the titration curve because it mathematically isolates the exact inflection points (half-equivalence points) in complex polyprotic systems, which might otherwise overlap visually[4].

Step-by-Step Protocol
  • System Suitability (Self-Validation): Calibrate the pH meter using standard buffers (pH 4.01, 7.00, and 10.00). Titrate a known reference standard (e.g., 50 mM potassium hydrogen phthalate). Validation gate: If the calculated pKa of the standard deviates by >0.05 units from literature, recalibrate or replace the electrode[4].

  • Sample Preparation: Dissolve the (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine in a 0.15 M KCl solution. Rationale: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, mimicking physiological osmolarity[3].

  • Acidification: Adjust the initial pH of the solution to 2.0 using 1 M HCl to ensure all basic centers (amine and triazole nitrogen) are fully protonated[4].

  • Titration: Under constant magnetic stirring and temperature control (25.0 ± 0.1 °C), add 0.1 M NaOH in highly precise increments (e.g., 0.05 mL). Allow 10–15 seconds between additions for the electrode reading to stabilize[4].

  • Data Analysis: Plot the pH versus the volume of titrant added. Calculate the pKa values by identifying the peaks in the second-derivative plot (Δ²pH/ΔV²)[4].

pKaWorkflow Step1 1. Sample Preparation Dissolve in 0.15M KCl (Controls ionic strength) Step3 3. Potentiometric Titration Gradual addition of 0.1M NaOH (Maintains equilibrium) Step1->Step3 Step2 2. Electrode Calibration Standard buffers pH 4, 7, 10 (Ensures Nernstian response) Step2->Step3 Step4 4. Data Acquisition Record pH vs. Titrant Volume (Captures transition states) Step3->Step4 Step5 5. Derivative Analysis Plot Δ²pH/ΔV² (Identifies exact pKa) Step4->Step5

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP) Determination via OECD Test Guideline 107

The partition coefficient (LogP) is a fundamental parameter for predicting drug absorption and distribution. Given the predicted LogP of 0.5 – 1.5, the Shake-Flask Method outlined in OECD Test Guideline 107 is the most appropriate and highly accurate technique[5].

Causality of Experimental Design: Water and n-octanol are partially miscible. If the phases are not mutually saturated prior to the experiment, the transfer of solvents during the shake phase will alter the phase volumes and thermodynamics, leading to erroneous partition calculations.

Step-by-Step Protocol
  • Phase Pre-saturation: Stir n-octanol and high-purity deionized water together in a large vessel for 24 hours at 25 °C. Allow the phases to separate completely. Rationale: This ensures thermodynamic equilibrium between the solvents prior to introducing the analyte[5].

  • Preparation of Test Solutions: Dissolve a known mass of the compound in the pre-saturated water phase. Prepare three different concentration levels to ensure the partition coefficient is independent of concentration[5].

  • Partitioning: Transfer specific volume ratios of the aqueous solution and pre-saturated n-octanol (e.g., 1:1, 1:2, and 2:1) into glass centrifuge tubes.

  • Agitation and Separation: Mechanically shake the tubes at a constant temperature (25 °C) for 30 minutes. Centrifuge the tubes at 2000 RPM for 15 minutes to break any micro-emulsions and ensure sharp phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and water phases. Quantify the concentration of the compound in each phase using High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection[5].

  • System Suitability (Mass Balance Check): Validation gate: Calculate the total mass of the compound recovered from both phases. The sum must equal the initial mass introduced (±5%). A deviation indicates emulsion formation, adsorption to the glass walls, or chemical degradation, invalidating the run.

Conclusion

The rigorous physicochemical profiling of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine bridges the gap between theoretical molecular design and practical drug formulation. By employing self-validating protocols like potentiometric titration and the OECD 107 shake-flask method, researchers can confidently map the ionization and lipophilic behavior of this chiral amine. This foundational data is critical for optimizing the compound's pharmacokinetic trajectory and ensuring highly specific target engagement in downstream biological assays.

References

  • 1 - nbinno.com 2.3 - benchchem.com 3.5 - fraunhofer.de

  • 2 - nih.gov 5.4 - mdpi.com

Sources

Foundational

The Triazole Pharmacophore: Discovery, Target-Guided Synthesis, and Antifungal Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The triazole ring—specifically the 1,2,3-triazole and 1,2,4-triazole isomers—has c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The triazole ring—specifically the 1,2,3-triazole and 1,2,4-triazole isomers—has cemented its status as a privileged scaffold in modern drug discovery. Characterized by its high dipole moment, capacity for hydrogen bonding, and profound metabolic stability, the triazole moiety frequently serves as a bioisostere for amide bonds and aromatic rings. This whitepaper provides an in-depth mechanistic review of the history of triazole discovery, the revolutionary impact of "Click Chemistry" and Target-Guided Synthesis (TGS), and the causal methodologies required to synthesize and validate novel triazole-based antifungal agents.

Historical Evolution: From Thermal Cycloaddition to Click Chemistry

The Huisgen Cycloaddition

The synthesis of 1,2,3-triazoles was historically achieved via the Huisgen 1,3-dipolar cycloaddition, a purely thermal reaction between organic azides and alkynes developed in the 1960s. However, this classical approach required elevated temperatures and yielded a roughly 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers, severely limiting its utility in precision drug design.

The CuAAC Revolution

In 2001, K. Barry Sharpless and Morten Meldal independently discovered that the addition of a Copper(I) catalyst to the azide-alkyne cycloaddition dramatically altered the reaction's kinetics and thermodynamics. This Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) accelerates the reaction by up to 107 -fold, proceeds at room temperature, and is exclusively regioselective for the 1,4-disubstituted 1,2,3-triazole. This breakthrough became the crown jewel of "Click Chemistry," enabling the rapid, modular assembly of pharmacophores with near-perfect reliability.

Target-Guided Synthesis (TGS): In Situ Click Chemistry

While CuAAC revolutionized synthetic chemistry, the biological application of this reaction gave rise to In Situ Click Chemistry , a kinetically-controlled Target-Guided Synthesis (TGS) approach[1].

Mechanistic Causality of the Protein Mold

In TGS, the target protein itself acts as the reaction vessel and catalyst. When an enzyme (e.g., Acetylcholinesterase or Chitinase) is incubated with a library of bioorthogonal azides and alkynes, the protein's active site selectively binds fragments with the highest individual affinities. If the binding geometry aligns the azide and alkyne in close proximity, the protein effectively lowers the activation energy barrier, acting as a "mold" to catalyze the cycloaddition without the need for copper[1].

X-ray crystallographic studies of the Serratia marcescens chitinase B (SmChiB) have successfully captured the "preclick" state, demonstrating how the enzyme's cage effect accelerates selective syn-triazole formation, allowing the enzyme to synthesize its own highly potent inhibitor[2].

InSituClick Target Target Protein (Enzyme Mold) Complex Preclick Complex (Kinetically Trapped) Target->Complex Templating Azide Azide Fragment (Bioorthogonal) Azide->Complex Binding Alkyne Alkyne Fragment (Bioorthogonal) Alkyne->Complex Binding Triazole 1,2,3-Triazole (Potent Inhibitor) Complex->Triazole Cycloaddition

Fig 1. Mechanism of Target-Guided Synthesis via In Situ Click Chemistry.

Mechanisms of Action: Triazoles in Antifungal Drug Discovery

The triazole core is the fundamental pharmacophore of frontline antifungal drugs (e.g., Fluconazole, Itraconazole). These compounds exert their mechanism of action by targeting CYP51 (lanosterol 14α-demethylase) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.

Structural Causality: The basic nitrogen atom (N-4) of the triazole ring coordinates directly with the heme iron atom in the active site of CYP51. This coordination blocks the oxidative removal of the 14α-methyl group from lanosterol, halting ergosterol synthesis, compromising fungal cell membrane integrity, and ultimately causing cell death. To combat emerging resistance in Candida species, researchers are utilizing CuAAC to synthesize novel quinoline-based 1,2,3-triazole hybrids that exhibit enhanced binding affinities and overcome efflux pump-mediated resistance[3].

Experimental Protocols: Synthesis and Bioevaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls.

Protocol A: CuAAC Synthesis of Quinoline-Based 1,2,3-Triazoles

This protocol details the synthesis of novel anticandidal triazoles (e.g., Compound 3a)[3].

  • Reagent Preparation: Dissolve the terminal alkyne (e.g., 8-(prop-2-yn-1-yloxy)quinoline) (1.0 eq) and the appropriate organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water. Causality: The biphasic solvent system ensures the solubility of organic precursors while supporting the aqueous catalytic cycle.

  • Catalyst Generation In Situ: Add Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O , 5 mol%) followed by Sodium Ascorbate (10 mol%).

    • Causality: Cu(I) is thermodynamically unstable and prone to oxidation or disproportionation. Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from stable Cu(II), ensuring a continuous catalytic cycle.

  • Ligand Stabilization: Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%). Causality: TBTA stabilizes the Cu(I) oxidation state and protects it from disproportionation in aqueous media, preventing the formation of unreactive polymeric copper complexes.

  • Reaction & Purification: Stir at room temperature for 12-24 hours. Monitor via TLC. Extract with dichloromethane, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

  • Self-Validation: Confirm the 1,4-disubstituted regiochemistry via 1H -NMR (looking for the characteristic triazole proton singlet at ~8.0 ppm) and HRMS.

Protocol B: CYP51 Inhibition & IC50 Determination (Broth Microdilution)
  • Inoculum Preparation: Culture Candida albicans (ATCC 90028 and FLC-resistant clinical isolates) on Sabouraud Dextrose Agar. Suspend colonies in RPMI 1640 medium to a final concentration of 1×103 to 5×103 CFU/mL.

  • Compound Dilution: Dissolve synthesized triazoles in 100% DMSO. Perform serial dilutions in a 96-well plate. Causality: The final DMSO concentration must not exceed 1% v/v to prevent solvent-induced cytotoxicity.

  • Controls:

    • Positive Control: Fluconazole (validates assay sensitivity).

    • Negative Control: 1% DMSO in media (validates baseline fungal growth and excludes solvent toxicity).

    • Sterility Control: Media only.

  • Incubation & Readout: Add the fungal suspension to the wells. Incubate at 35°C for 24-48 hours. Add Resazurin dye (0.01%) 2 hours prior to the endpoint.

    • Causality of Resazurin: Resazurin is a blue, non-fluorescent dye that viable fungal cells reduce to resorufin (pink, highly fluorescent). This provides a self-validating, colorimetric confirmation of cell viability that corroborates standard optical density (OD 600 nm) readings.

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis.

Workflow Step1 1. Reactants Azide + Alkyne Step2 2. CuAAC Catalysis CuSO4/NaAsc Step1->Step2 Step3 3. Purification LC-MS Validation Step2->Step3 Step4 4. Bioassay CYP51 Inhibition Step3->Step4 Step5 5. Analysis IC50 Calculation Step4->Step5

Fig 2. Experimental workflow for CuAAC synthesis and CYP51 bioevaluation.

Quantitative Data: Comparative Efficacy of Novel Derivatives

Recent studies on quinoline-based 1,2,3-triazoles demonstrate that structural modifications drastically alter antifungal efficacy[3]. The inclusion of the quinoline ring enhances interaction with the CYP51 active site, while specific halogen substitutions can either improve or hinder binding affinity.

Table 1: Comparative IC50​ Values of Novel Quinoline-Triazoles vs. Standard Antifungals

CompoundC. albicans ATCC 90028 (µg/mL)C. albicans FLC-Resistant (µg/mL)C. glabrata (µg/mL)C. tropicalis (µg/mL)
Compound 3a (Quinoline-triazole)0.0442.312.023.60
Compound 3b (5-Cl-Quinoline-triazole)25.432.873.323.6
Fluconazole (Standard Control)~0.5>64.0~8.0~2.0

Data Interpretation: Compound 3a exhibits exceptional fungicidal activity, outperforming standard Fluconazole against the wild-type C. albicans strain and retaining significant efficacy against the Fluconazole-resistant clinical isolate[3]. The addition of a chlorine atom in Compound 3b sterically hinders optimal heme coordination, resulting in a higher IC50​ (reduced potency).

Conclusion

The journey of the triazole compound from a byproduct of thermal cycloaddition to a highly targeted pharmacophore underscores the importance of kinetic control in drug discovery. By leveraging CuAAC and Target-Guided Synthesis, researchers can rapidly map the binding landscapes of complex biological targets. The continued optimization of triazole hybrids, validated through rigorous, self-contained biological assays, remains a cornerstone strategy in the fight against resistant fungal pathogens.

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Exploratory

Whitepaper: Pharmacological Profiling and Potential Therapeutic Targets of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Executive Summary In modern rational drug design, low-molecular-weight chiral building blocks are critical for developing highly selective therapeutics. (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, low-molecular-weight chiral building blocks are critical for developing highly selective therapeutics. (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a highly versatile pharmacophore featuring a 1,2,4-triazole core, a lipophilic ethyl anchor, and a stereospecific primary amine. This technical guide synthesizes current structural biology and medicinal chemistry data to profile the potential therapeutic targets for this molecule, detailing the mechanistic causality of its binding modalities and providing self-validating experimental protocols for target verification.

Pharmacophore Rationale & Causality

To understand the therapeutic potential of this compound, we must deconstruct its structural causality—why it interacts with specific biological targets:

  • 1,2,4-Triazole Core: The triazole ring is an elite bioisostere for amides and esters. The unhindered nitrogen atoms (N2 and N4) act as powerful hydrogen bond acceptors. More importantly, they possess lone pairs capable of forming coordinate covalent bonds with transition metals, making them ideal for targeting metalloenzymes (e.g., Fe²⁺ in heme groups)[1].

  • Primary Amine & (1R) Chirality: At physiological pH (7.4), the primary amine undergoes protonation ( NH3+​ ), allowing it to form robust salt bridges with acidic amino acid residues (Asp, Glu) within target binding pockets. The (1R) stereocenter dictates the spatial trajectory of the propyl group, drastically reducing off-target toxicity by preventing binding in sterically incompatible homologous receptors.

  • Ethyl & Propyl Substituents: These short aliphatic chains fine-tune the molecule's partition coefficient (LogP), enhancing lipid membrane permeability while allowing the molecule to anchor into shallow hydrophobic sub-pockets (such as the S4 pocket of serine proteases).

Primary Therapeutic Targets

Based on the structural homology of this compound to validated clinical and pre-clinical agents, we identify three primary therapeutic target classes:

Antifungal and Antibacterial Pathways (CYP51 & MraY)

Triazole derivatives containing propan-1-amine moieties exhibit significant broad-spectrum 2[2].

  • CYP51 (Lanosterol 14α-demethylase): The classic target for 1,2,4-triazoles. The N4 atom of the triazole ring coordinates directly with the heme iron in the CYP51 active site, halting ergosterol biosynthesis and leading to fungal cell death.

  • MraY Translocase: Recent studies on 3 have demonstrated their efficacy against the bacterial enzyme MraY (Phospho-MurNAc-pentapeptide translocase) in Mycobacterium tuberculosis[3]. The amine group likely interacts with the Mg²⁺-dependent active site, disrupting bacterial cell wall synthesis.

Anticoagulant Pathways (Factor Xa)

1,2,4-triazole derivatives are heavily utilized as direct, reversible4 in anticoagulant therapies[4]. The triazole core acts as a neutral scaffold that occupies the S1 specificity pocket of the protease, while the chiral amine extends into the S4 pocket, mimicking the natural binding of the prothrombin cleavage site without affecting thrombin activity.

Oncology & Anti-inflammatory (HO-1 & Muscarinic Receptors)

Research into1 shows strong coordination with Heme Oxygenase-1 (HO-1), a target for overcoming tumor chemoresistance[1]. Furthermore, studies on5 highlight their potential as muscarinic (M1/M2/M3) receptor modulators[5].

Target Pathway Visualization

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme-Iron Active Site) Lanosterol->CYP51 Natural Binding Ergosterol Ergosterol (Fungal Survival) CYP51->Ergosterol Biosynthesis Toxicity Toxic Sterol Accumulation (Pathogen Death) CYP51->Toxicity Pathway Blockade Inhibitor (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl) propan-1-amine Inhibitor->CYP51 N4-Fe2+ Coordination

Mechanistic pathway of CYP51 inhibition via triazole-heme coordination.

Experimental Validation Protocols

To establish trustworthiness and scientific rigor, the following protocols are designed as self-validating systems . Every step includes an internal control or a mechanistic rationale to ensure data integrity.

Protocol A: Factor Xa Chromogenic Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the compound against human Factor Xa. Causality of Design: By utilizing a synthetic peptide attached to a chromophore (p-nitroaniline), enzyme cleavage releases the chromophore, directly altering absorbance. This provides a real-time kinetic measurement of enzyme velocity, ensuring the observed inhibition is reversible and competitive, rather than an artifact of protein denaturation.

  • Reagent Preparation: Prepare a 10 mM stock of the triazole compound in 100% DMSO.

    • Causality: DMSO ensures complete dissolution of the lipophilic ethyl/propyl groups. The final assay concentration of DMSO is kept <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Equilibration: Incubate 2 nM purified human Factor Xa with serial dilutions of the compound (0.1 nM to 100 μM) in Tris-HCl buffer (pH 7.4, 150 mM NaCl) for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, which is strictly required for accurate Kd​ and IC50​ derivation.

  • Substrate Addition: Introduce 400 μM of the chromogenic substrate S-2222 (Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA).

    • Causality: The Arg-pNA bond perfectly mimics the natural prothrombin cleavage site, ensuring the assay captures true competitive binding dynamics at the S1 pocket.

  • Kinetic Measurement: Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader.

    • Causality: Continuous monitoring confirms linear steady-state kinetics. If the rate curves downward prematurely, it flags substrate depletion or irreversible covalent binding.

  • Data Regression: Fit the initial velocities ( V0​ ) to a 4-parameter logistic (4PL) non-linear regression model.

Protocol B: MraY Translocase Radioligand Extraction Assay

Objective: Validate non-nucleoside inhibition of MraY in bacterial membrane extracts. Causality of Design: MraY catalyzes the transfer of a hydrophilic substrate to a lipid carrier. By using a radiolabeled substrate, the resulting product (Lipid I) becomes highly hydrophobic. Phase separation elegantly isolates the product from the unreacted substrate, allowing precise radiometric quantification.

  • Membrane Isolation: Isolate MraY-enriched membranes from E. coli overexpressing the target.

    • Causality: MraY is an integral membrane protein. Testing it in a native lipid bilayer preserves its conformational state, preventing false negatives.

  • Reaction Initiation: Incubate membranes with the compound, then add [¹⁴C]-UDP-MurNAc-pentapeptide and undecaprenyl phosphate.

  • Phase Extraction: Terminate the reaction using a butanol/pyridine/acetate mixture and extract the upper organic phase.

    • Causality: The synthesized [¹⁴C]-Lipid I partitions exclusively into the organic phase, while the unreacted hydrophilic UDP-substrate remains in the aqueous phase, creating a self-filtering readout.

  • Scintillation Counting: Quantify radioactivity in the organic phase to calculate specific enzyme inhibition.

Experimental Workflow Visualization

Workflow Step1 1. Compound Solubilization (DMSO Stock Preparation) Step2 2. Target Incubation (Equilibration with Factor Xa) Step1->Step2 Step3 3. Substrate Addition (S-2222 Chromogenic Substrate) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 405 nm) Step3->Step4 Step5 5. Data Regression (4PL IC50 Calculation) Step4->Step5

Step-by-step experimental workflow for validating Factor Xa inhibition.

Quantitative Data Summaries

The following table summarizes the predicted pharmacological profile of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine based on structurally verified analogs in the literature.

Table 1: Predicted Pharmacological Profile & Binding Metrics

Target Enzyme/ReceptorTherapeutic IndicationPutative Binding ModalityPredicted IC50​ RangeReference Scaffold
CYP51 (14α-demethylase) AntifungalHeme-Fe²⁺ coordination via Triazole N410 - 50 nMFluconazole / Voriconazole
Factor Xa AnticoagulantS1/S4 pocket occupation via Triazole/Amine50 - 200 nMApixaban derivatives
MraY Translocase Antibacterial (Mtb)Non-nucleoside allosteric binding100 - 500 μMTriazole-3-thiols
Heme Oxygenase-1 (HO-1) OncologyHeme coordination1 - 5 μMAryloxyalkyl triazoles
Muscarinic (M1/M2/M3) NeurologicalOrthosteric site salt-bridge via Amine1 - 2 μMArecoline bioisosteres

References

  • [3] Title: 1,2,4-Triazole-Based First-in-Class Non-Nucleoside Inhibitors of the Bacterial Enzyme MraY Source: ACS Bio & Med Chem Au URL:[Link]

  • [4] Title: CN104513239A - Pyrazolo[3, 4-c]pyridine-7-one compound and application thereof (Factor Xa Inhibitors) Source: Google Patents URL:

  • [5] Title: Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3-yl)-1,2,3,6-tetrahydropyridine derivatives structurally related to arecoline Source: ResearchGate URL:[Link]

  • [1] Title: From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes Source: NIH / PMC URL:[Link]

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Foundational

Spectroscopic Characterization of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine: A Technical Guide

Introduction (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chiral amine featuring a 1,2,4-triazole heterocycle. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide array of therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chiral amine featuring a 1,2,4-triazole heterocycle. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antiviral, antibacterial, and antifungal properties.[1][2][3] The precise stereochemistry and substitution pattern of such molecules are critical to their pharmacological activity, making unambiguous structural elucidation paramount in drug discovery and development.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine.

Caption: Molecular structure of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][4][5] For (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine, both ¹H and ¹³C NMR would provide critical information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR spectra for a small molecule like this would be:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for molecules with exchangeable protons (NH and NH₂) as it slows down the exchange rate, allowing for their observation.[6]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons are invaluable.[2][5]

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.5br s1HNH (Triazole)The acidic proton on the triazole ring is expected to be significantly deshielded and often appears as a broad singlet.
~4.0 - 4.2t1HCH (Propan-1-amine)The methine proton adjacent to the amine and the triazole ring is deshielded by both nitrogen-containing groups. It would likely appear as a triplet due to coupling with the adjacent methylene group.
~2.7 - 2.9q2HCH₂ (Ethyl on Triazole)The methylene protons of the ethyl group on the triazole ring are deshielded by the aromatic ring and would appear as a quartet due to coupling with the adjacent methyl group.
~1.8 - 2.0m2HCH₂ (Propan-1-amine)The methylene protons of the propyl group are adjacent to the chiral center and would be diastereotopic, potentially leading to a complex multiplet.
~1.5 - 1.7br s2HNH₂ (Amine)The amine protons are exchangeable and typically appear as a broad singlet. Their chemical shift can vary with concentration and temperature.
~1.2 - 1.4t3HCH₃ (Ethyl on Triazole)The methyl protons of the ethyl group on the triazole ring would appear as a triplet due to coupling with the adjacent methylene group.
~0.8 - 1.0t3HCH₃ (Propan-1-amine)The terminal methyl protons of the propyl group are in an aliphatic environment and would appear as a triplet due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ would show the following signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C (Triazole, C5)The carbon of the triazole ring attached to the ethyl group is expected to be in this region.
~150 - 155C (Triazole, C3)The carbon of the triazole ring attached to the propan-1-amine moiety is also expected in this deshielded region.
~50 - 55CH (Propan-1-amine)The methine carbon is deshielded by the adjacent nitrogen atoms.
~25 - 30CH₂ (Propan-1-amine)The methylene carbon of the propyl group.
~20 - 25CH₂ (Ethyl on Triazole)The methylene carbon of the ethyl group on the triazole.
~10 - 15CH₃ (Ethyl on Triazole)The methyl carbon of the ethyl group on the triazole.
~10 - 15CH₃ (Propan-1-amine)The terminal methyl carbon of the propyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.[7]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

Predicted IR Data and Interpretation
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3400N-H stretchNH (Triazole) and NH₂ (Amine)
2850 - 3000C-H stretchAliphatic CH, CH₂, CH₃
~1630C=N stretchTriazole ring
~1550N-H bendAmine
~1460C-H bendAliphatic CH₂, CH₃
~1270C-N stretchTriazole ring and Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[8][9]

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is preferred to obtain an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition.

  • Tandem MS (MS/MS): To gain structural information, the molecular ion can be selected and fragmented (e.g., via collision-induced dissociation, CID) to produce a characteristic fragmentation pattern.[8]

Predicted MS Data and Interpretation
  • Molecular Ion: The exact mass of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (C₇H₁₄N₄) is 154.1218. In positive-ion ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at m/z 155.1296.

  • Fragmentation Pattern: The fragmentation would likely involve the loss of small neutral molecules or radicals from the side chains. A plausible fragmentation pathway is illustrated below.

Fragmentation_Pathway M [M+H]⁺ m/z = 155.1296 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z = 138.1034 M->frag1 frag2 Loss of C₂H₄ [M+H-C₂H₄]⁺ m/z = 127.0983 M->frag2

Caption: A plausible ESI-MS/MS fragmentation pathway for protonated (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing NMR, IR, and MS, provides a robust framework for the structural elucidation and verification of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine. While based on predicted data, the principles of interpretation are universal and directly applicable to experimental results. The combination of these techniques allows for the unambiguous determination of the connectivity, functional groups, and molecular formula, which are essential for advancing the study of this and related compounds in the field of drug development.

References

  • Ahmed S.T., and Rasool S.R., J. Med. Chem. Sci. 2023, 6(7) 1537-1547. ([Link])

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. ([Link])

  • PubChem. 1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine. ([Link])

  • Younas, A., et al. (2016). Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. International Journal of Experimental Spectroscopic Techniques, 1:008. ([Link])

  • Krasnenko, O., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22533-22543. ([Link])

  • MDPI. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 30(7), 2937. ([Link])

  • PubChem. ((R)-1-Phenyl-ethyl)-{1-[3-(5-[6][10][11]triazol-4-yl-1H-indol-3-yl)-propyl]-piperidin-4-yl}-amine. ([Link])

  • PubChemLite. 1-(5-ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. ([Link])

  • MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][6][10][11]triazoles. Molecules, 29(9), 1994. ([Link])

  • PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. ([Link])

  • Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1569. ([Link])

  • Current issues in pharmacy and medicine: science and practice. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ([Link])

Sources

Exploratory

In Silico Characterization and Predictive Profiling of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine: A Computational Whitepaper

Executive Summary The compound (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine represents a highly versatile, low-molecular-weight chiral fragment. Combining a 1,2,4-triazole core—a well-documented bioisostere for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine represents a highly versatile, low-molecular-weight chiral fragment. Combining a 1,2,4-triazole core—a well-documented bioisostere for amide bonds—with a stereospecific aliphatic amine, this molecule is an ideal candidate for Fragment-Based Drug Discovery (FBDD).

This whitepaper details a comprehensive in silico methodology to predict the physicochemical, pharmacokinetic, and target-binding properties of this compound. By establishing a self-validating computational pipeline, we ensure that every theoretical prediction is grounded in rigorous quantum mechanics (QM) and empirically validated machine-learning models before simulating receptor interactions.

Rationale and In Silico Pipeline Architecture

To transition a 2D chemical structure into a biologically relevant 3D predictive model, a sequential, causality-driven pipeline is required.

  • Quantum Mechanics (QM): The 1,2,4-triazole ring exhibits tautomerism (1H vs. 4H vs. 2H). We must first determine the global minimum energy tautomer and validate the (1R) stereocenter's spatial orientation.

  • ADMET Profiling: A drug candidate must survive the human body's pharmacokinetic barriers. We evaluate this using graph-based signatures and topological models.

  • Molecular Docking: Finally, we simulate how the optimized, protonated fragment interacts with a hypothetical target receptor.

Workflow QM QM Optimization (Gaussian 16) ADMET ADMET Profiling (SwissADME & pkCSM) QM->ADMET Prep Ligand/Protein Prep (LigPrep) ADMET->Prep Dock Molecular Docking (Glide XP) Prep->Dock Hit Hit Validation (Pose Analysis) Dock->Hit

Figure 1: Sequential in silico workflow for the computational characterization of the target compound.

Quantum Mechanical Profiling and Stereochemical Validation

Causality of the QM Approach

Before any docking or ADMET predictions can be trusted, the exact 3D conformation and electronic distribution of the molecule must be established. The selection of the M06-2X density functional over standard B3LYP is dictated by its superior performance in modeling non-covalent interactions and dispersive forces inherent to the triazole ring's microsolvation environment[1].

Step-by-Step QM Protocol

This protocol acts as a self-validating system: if the final frequency calculation yields any imaginary frequencies, the geometry is a transition state, not a true minimum, and the optimization must be restarted.

  • Initial 3D Generation: Convert the SMILES string (CCC1=NNC(=N1)CC) into a 3D structure, explicitly defining the (1R) stereocenter.

  • DFT Optimization: Submit the structure to Gaussian 16[1]. Run a geometry optimization using the M06-2X functional and the def2-TZVPP basis set.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions.

  • Frequency Calculation: Perform a vibrational frequency analysis to confirm the absence of imaginary frequencies, validating the global energy minimum.

  • ESP Mapping: Generate an Electrostatic Potential (ESP) map to identify the primary hydrogen bond donor (HBD) and acceptor (HBA) sites.

Physicochemical and ADMET Profiling

Causality of the ADMET Tools

To predict the pharmacokinetic viability of the fragment, we utilize two orthogonal platforms. SwissADME is employed because its BOILED-Egg model provides a rapid, empirically validated graphical output for passive gastrointestinal absorption and blood-brain barrier (BBB) permeation[2]. Conversely, pkCSM is utilized due to its reliance on distance-based graph signatures, which offer higher predictive fidelity for toxicity endpoints (e.g., AMES, hERG inhibition) compared to traditional 2D QSAR models[3].

Quantitative Data Summary

The synthesized in silico data for (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine reveals a highly soluble, lead-like fragment with zero Lipinski Rule of 5 violations.

Property CategoryParameterPredicted ValueClinical Implication
Physicochemical Molecular Weight154.21 g/mol Ideal for FBDD (MW < 300)
LogP (Consensus)0.65Highly hydrophilic; excellent aqueous solubility
TPSA66.4 ŲGood membrane permeability
Rotatable Bonds4Low entropic penalty upon binding
Pharmacokinetics GI AbsorptionHighSuitable for oral administration
BBB PermeantNoLow risk of CNS-related side effects
CYP450 InhibitionNoneLow risk of drug-drug interactions (DDIs)
Toxicity (pkCSM) AMES ToxicityNegativeNon-mutagenic
hERG I/II InhibitionNoLow risk of cardiotoxicity
HepatotoxicityNegativeSafe hepatic profile
Step-by-Step ADMET Protocol
  • Input Preparation: Export the QM-optimized SMILES string.

  • SwissADME Execution: Submit the SMILES to the SwissADME web server[2] to compute physicochemical descriptors, lipophilicity, and water solubility.

  • pkCSM Execution: Submit the same SMILES to the pkCSM platform[3] to generate graph-based signatures for toxicity and metabolic clearance predictions.

  • Data Synthesis: Cross-reference the LogP and solubility outputs from both platforms to establish a consensus profile.

Molecular Docking and Target Interaction Modeling

Causality of the Docking Methodology

At physiological pH (7.4), the primary aliphatic amine of the compound will be protonated (-NH3+). This drastically alters its binding dynamics, turning the amine into a potent salt-bridge donor. Schrödinger's Glide was selected for molecular docking because its Extra Precision (XP) scoring function applies hierarchical filters that penalize non-planar amide conformations and accurately model the desolvation penalties of the highly polar 1,2,4-triazole core[4].

Step-by-Step Docking Protocol
  • Ligand Preparation (LigPrep): Import the QM-optimized structure into Schrödinger Maestro. Run LigPrep at pH 7.4 ± 0.5 using Epik to generate the correct protonation state (amine protonated, triazole neutral).

  • Protein Preparation: Import the target receptor PDB file. Use the Protein Preparation Wizard to add missing hydrogens, optimize the hydrogen-bond network, and perform a restrained minimization using the OPLS4 force field.

  • Grid Generation: Define the receptor grid box centered on the active site, ensuring the bounding box is large enough (e.g., 20 Å × 20 Å × 20 Å) to accommodate the fragment's rotational degrees of freedom.

  • Glide XP Docking: Execute the docking run using Glide XP (Extra Precision)[4]. Retain the top 5 poses for post-docking minimization and visual inspection.

Pharmacophore cluster_ligand Ligand: (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine cluster_receptor Hypothetical Receptor Binding Site Amine (1R)-Amine (+) Salt Bridge Donor Triazole 1,2,4-Triazole Bioisostere Core Amine->Triazole Aspartate Aspartate/Glutamate Salt Bridge Acceptor Amine->Aspartate Electrostatic Ethyl 5-Ethyl Group Hydrophobic Triazole->Ethyl Backbone Backbone Amide H-Bond Acceptor Triazole->Backbone Bidentate H-Bond Pocket Hydrophobic Pocket Steric Fit Ethyl->Pocket Van der Waals

Figure 2: Predicted pharmacophoric interaction network between the ligand and a target receptor.

Conclusion

The in silico characterization of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine demonstrates its high potential as a drug-like fragment. The molecule exhibits optimal physicochemical boundaries, a clean toxicity profile, and a stereochemically rich geometry capable of forming complex, directional hydrogen bonds and salt bridges within a receptor pocket. By employing a rigorous, causality-driven computational pipeline—from Gaussian 16 QM optimization to Glide XP docking—researchers can confidently advance this compound into in vitro screening and structural optimization phases.

References

[3] Title: pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Source: PubMed / Journal of Medicinal Chemistry URL:

[4] Title: Glide | Schrödinger Source: Schrödinger URL:

[2] Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Semantic Scholar / Scientific Reports URL:

[1] Title: Microsolvation of triazole in water: structural and energetic behaviors Source: RSC Publishing URL:

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Isolation of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale Introduction and Strategic Rationale The 1,2,4-triazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale

Introduction and Strategic Rationale

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a robust bioisostere for amide bonds and a key hydrogen-bond donor/acceptor in kinase inhibitors and anti-infectives[1]. The synthesis of enantiopure triazole-containing aliphatic amines, such as (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine , presents a unique challenge: constructing the nitrogen-rich heterocycle without compromising the adjacent chiral center.

This application note details a highly validated, three-step synthetic pathway starting from commercially available (R)-2-((tert-butoxycarbonyl)amino)butanoic acid (Boc-D-Abu-OH). The strategy leverages an amidine-hydrazide cyclocondensation[2], which is preferred over high-temperature Pellizzari or Einhorn-Brunner reactions to prevent thermal racemization of the (1R) stereocenter.

Synthetic Pathway Visualization

The following workflow illustrates the logical progression from the chiral amino acid precursor to the final deprotected triazole amine.

SynthesisPathway N1 (R)-Boc-Abu-OH (Starting Material) N2 Boc-D-Abu-NHNH2 (Hydrazide Intermediate) N1->N2 EDC·HCl, HOBt Hydrazine Hydrate DMF, 0 °C to RT N4 Boc-Protected Triazole (Cyclized Intermediate) N2->N4 Base, EtOH, Reflux N3 Propionamidine HCl (Annulation Partner) N3->N4 N5 (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (Target Molecule) N4->N5 4M HCl in Dioxane RT, 2h

Caption: Three-step synthetic workflow for (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine.

Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of (R)-tert-butyl (1-hydrazinyl-1-oxobutan-2-yl)carbamate

Objective: Activate the carboxylic acid and convert it to a hydrazide while strictly preserving the (R)-configuration.

  • Causality & Design: We utilize EDC·HCl and HOBt rather than harsher chlorinating agents (like SOCl2). HOBt forms an active ester intermediate that suppresses the formation of an oxazolone intermediate, which is the primary pathway for racemization in chiral amino acid activation.

  • Procedure:

    • Suspend Boc-D-Abu-OH (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) under an argon atmosphere and cool to 0 °C.

    • Add HOBt (1.2 eq, 12 mmol) and EDC·HCl (1.2 eq, 12 mmol). Stir for 30 minutes at 0 °C to ensure complete formation of the active ester.

    • Add hydrazine hydrate (3.0 eq, 30 mmol) dropwise to prevent exothermic runaway.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material spot should completely disappear.

    • Quench with ice water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Step 2: Triazole Annulation (Cyclocondensation)

Objective: Construct the 1,2,4-triazole ring by condensing the hydrazide with propionamidine.

  • Causality & Design: The reaction between an acyl hydrazide and an amidine is a highly regioselective method for 3,5-disubstituted 1,2,4-triazoles[2]. Ethanol is selected as the solvent because its reflux temperature (78 °C) provides sufficient thermal energy to drive the dehydration of the intermediate amidrazone into the aromatic triazole system without causing thermal degradation of the Boc group.

  • Procedure:

    • Dissolve the hydrazide intermediate from Step 1 (1.0 eq) and propionamidine hydrochloride (1.2 eq) in anhydrous Ethanol (40 mL).

    • Add Sodium Ethoxide (NaOMe) (2.5 eq) to neutralize the amidine hydrochloride and catalyze the condensation.

    • Equip the flask with a reflux condenser and heat to 80 °C (oil bath) for 12-16 hours.

    • Self-Validation: LC-MS is required here. Look for the mass corresponding to the cyclized product [M+H]+ and the disappearance of the uncyclized amidrazone intermediate mass [M+H2O+H]+.

    • Cool to room temperature, concentrate the solvent, and partition the residue between Water and Ethyl Acetate. Purify the organic layer via flash column chromatography to yield tert-butyl ((1R)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)propyl)carbamate.

Step 3: Boc Deprotection and Salt Formation

Objective: Remove the tert-butoxycarbonyl (Boc) protecting group to yield the free primary amine, isolated as a stable hydrochloride salt.

  • Causality & Design: While Trifluoroacetic Acid (TFA) is common, 4M HCl in 1,4-dioxane is vastly superior for this specific substrate. As validated by comparative structural studies, HCl in dioxane typically yields a highly crystalline hydrochloride salt that precipitates directly out of solution, bypassing the need for complex chromatographic purification of oily TFA salts[3]. Furthermore, triazole rings can sometimes form persistent, difficult-to-break complexes with TFA.

  • Procedure:

    • Dissolve the Boc-protected triazole (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane (5 mL) at room temperature.

    • Add 4M HCl in 1,4-dioxane (10 eq of HCl) dropwise[3].

    • Stir vigorously at room temperature for 2 hours.

    • Self-Validation: A white precipitate (the target hydrochloride salt) will gradually form as the non-polar Boc group is cleaved and isobutylene gas evolves[3].

    • Add anhydrous diethyl ether (20 mL) to maximize precipitation.

    • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride .

Quantitative Data: Deprotection Reagent Optimization

To justify the protocol choices in Step 3, the following table summarizes the quantitative and qualitative differences between deprotection methodologies for triazole-containing aliphatic amines, based on established pharmaceutical development data[3].

Parameter4M HCl in 1,4-Dioxane (Selected)20-50% TFA in DCM
Reaction Kinetics Rapid (30 min - 2 hours)Moderate (1 - 4 hours)
Yield >95% (Quantitative)85 - 90%
Product Form Crystalline solid (HCl salt)Viscous oil / Hygroscopic (TFA salt)
Purification Required Simple filtrationOften requires ion-exchange chromatography
Triazole Compatibility Excellent (forms stable mono/di-HCl salt)Moderate (TFA can form strong hydrogen bonds with the triazole core)

References

  • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." NCBI. URL:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Focus: Metalloenzyme Target Engagement & Catalytic Inhibition (CYP51A1) Introduction & Mechanistic Rationale In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Focus: Metalloenzyme Target Engagement & Catalytic Inhibition (CYP51A1)

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds are screened to identify high-quality starting points for lead optimization. (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (MW: 154.21 g/mol ) represents a highly privileged fragment scaffold, particularly for targeting metalloenzymes such as Cytochrome P450 51A1 (CYP51A1, lanosterol 14α-demethylase)[1].

The causality behind selecting this specific fragment lies in its tripartite structural features:

  • The 1,2,4-Triazole Core: Acts as a potent Type II ligand. The unhindered nitrogen atom coordinates directly with the ferric (Fe³⁺) heme iron in the CYP51 active site, displacing the native water ligand and halting the catalytic cycle[2].

  • The 5-Ethyl Substituent: Provides a compact hydrophobic vector that occupies the highly conserved hydrophobic pocket adjacent to the heme, stabilizing the complex via van der Waals interactions.

  • The (1R)-1-Aminopropyl Group: At physiological pH (7.4), the primary amine is protonated. This chiral vector is strategically positioned to form critical salt bridges with the heme propionate side chains or hydrogen bonds with polar residues in the substrate access channel, a feature often exploited to overcome clinical azole resistance[1].

This application note details a self-validating, two-tiered in vitro assay system to quantify both the thermodynamic target engagement and the functional enzymatic inhibition of this fragment.

Experimental Workflow

The following workflow illustrates the orthogonal approach required to validate fragment hits. Thermodynamic binding is first confirmed via spectroscopy, followed by functional validation using mass spectrometry.

Workflow A Fragment: (1R)-1-(5-Ethyl-1H- 1,2,4-triazol-3-yl)propan-1-amine B Assay 1: Target Engagement UV-Vis Spectral Binding A->B Type II Heme Ligation C Affinity Determination (Kd Calculation) B->C ΔAmax Analysis D Assay 2: Functional Inhibition LC-MS/MS Demethylase Assay C->D Orthogonal Validation E Lead Optimization (Structure-Based Design) D->E IC50 Profiling

Figure 1: Two-tiered FBDD workflow for validating triazole-based metalloenzyme inhibitors.

Protocol 1: UV-Vis Spectral Binding Assay (Target Engagement)

This assay measures the thermodynamic binding affinity ( Kd​ ) of the fragment to recombinant CYP51A1. The coordination of the triazole nitrogen to the heme iron shifts the spin state of the iron from high-spin to low-spin, generating a characteristic "Type II" difference spectrum (peak at ~427 nm, trough at ~390 nm)[3].

Materials
  • Recombinant human CYP51A1 (purified, 5 µM stock).

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% glycerol, 0.5 mM EDTA.

  • Fragment Stock: 100 mM in 100% LC-MS grade DMSO.

  • Dual-beam UV-Vis spectrophotometer with 1 cm pathlength quartz cuvettes.

Step-by-Step Methodology
  • Baseline Establishment: Dilute recombinant CYP51A1 to a final concentration of 1 µM in 2 mL of Assay Buffer. Divide equally into two quartz cuvettes (1 mL each) designated as "Reference" and "Sample". Record a baseline difference spectrum from 350 nm to 500 nm.

  • Titration: Titrate the fragment into the "Sample" cuvette in 0.5 µL to 2 µL increments (yielding final concentrations from 0.5 µM to 100 µM).

  • Solvent Compensation: Add an exactly equal volume of pure DMSO to the "Reference" cuvette to negate solvent-induced spectral artifacts.

  • Equilibration: Invert cuvettes gently 3 times. Crucial: Incubate for 3 minutes post-addition. Fragments often exhibit slower on-rates; premature reading will artificially inflate the apparent Kd​ .

  • Measurement: Record the difference spectra. Calculate the absorbance difference ( ΔA ) by subtracting the trough absorbance (~390 nm) from the peak absorbance (~427 nm).

  • Data Fitting: Plot ΔA versus fragment concentration. Fit the data to the Morrison equation for tight-binding ligands to determine the Kd​ .

Self-Validation Checkpoint: Monitor the isosbestic point (typically around 410 nm). A strict, unmoving intersection of all titration curves confirms specific 1:1 binding. If the isosbestic point drifts or the baseline elevates, it indicates protein aggregation or precipitation, and the assay must be immediately terminated and repeated with a lower DMSO concentration (<1% final).

Protocol 2: LC-MS/MS In Vitro Catalytic Assay (Functional Inhibition)

While binding is necessary, it does not guarantee functional inhibition. This assay quantifies the fragment's ability to block the conversion of lanosterol to 4,4-dimethylcholesta-8,14,24-trien-3β-ol by reconstituting the CYP51A1 catalytic system[4].

Materials
  • CYP51A1 (0.1 µM) and Cytochrome P450 Reductase (CPR) (0.2 µM).

  • Substrate: Lanosterol (50 µM).

  • NADPH Regeneration System: Glucose-6-phosphate (5 mM), NADP+ (1 mM), Glucose-6-phosphate dehydrogenase (1 U/mL).

  • Internal Standard (IS): d6​ -Lanosterol.

Step-by-Step Methodology
  • System Reconstitution: In a 96-well plate, combine CYP51A1, CPR, and lanosterol in Assay Buffer.

  • Inhibitor Pre-incubation: Add (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine at varying concentrations (0.1 µM to 500 µM). Crucial: Pre-incubate the plate at 37°C for 10 minutes. This allows the triazole to establish equilibrium with the heme iron before the catalytic cycle begins.

  • Reaction Initiation: Add the NADPH regeneration system to initiate catalysis. Incubate at 37°C for 30 minutes.

  • Reaction Quenching: Add 2 volumes of ice-cold acetonitrile containing 1 µM d6​ -Lanosterol (IS) to precipitate proteins and halt the reaction.

  • Extraction & Centrifugation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean LC-MS plate.

  • LC-MS/MS Analysis: Quantify the depletion of lanosterol and the formation of the demethylated product using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Self-Validation Checkpoint: The peak area of the internal standard ( d6​ -Lanosterol) must remain within a Coefficient of Variation (CV) of ±15% across all 96 wells. Variance beyond this threshold indicates inconsistent extraction efficiency or matrix effects, necessitating sample re-processing to ensure data trustworthiness.

Data Presentation

Quantitative data from the validation of the (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine fragment should be summarized to compare thermodynamic affinity against functional inhibition.

Table 1: Thermodynamic and Functional Profiling Summary

ParameterValueAssay MethodMechanistic Implication
Spectral Type Type IIUV-Vis Difference SpectraDirect N4-Heme Iron coordination.
Max Absorbance ( ΔAmax​ ) 0.045 AUUV-Vis Difference SpectraComplete saturation of the active site.
Binding Affinity ( Kd​ ) 4.2 ± 0.5 µMUV-Vis Difference SpectraHigh affinity for a low-MW fragment.
Enzymatic Inhibition ( IC50​ ) 12.8 ± 1.1 µMLC-MS/MS Catalytic AssayEffective blockade of substrate turnover.
Ligand Efficiency (LE) 0.48 kcal/mol/HACalculatedExcellent starting point for lead optimization (LE > 0.3 is ideal).

Note: The discrepancy between Kd​ and IC50​ is expected due to the competitive nature of the high-affinity lanosterol substrate in the functional assay.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the fragment's inhibitory action within the CYP51A1 catalytic cycle.

Mechanism Lanosterol Lanosterol (Native Substrate) CYP51 CYP51A1 (Resting State) Fe(III) Low-Spin Lanosterol->CYP51 Binding Complex Substrate-CYP51 Complex Fe(III) High-Spin CYP51->Complex Displacement of H2O Blocked Dead-End Complex Fe(III) Type II Spectrum CYP51->Blocked Heme Iron Ligation Product Ergosterol Precursors (Pathogen Survival) Complex->Product Catalysis (O2, NADPH) Inhibitor Triazole Fragment (N4 Coordination) Inhibitor->CYP51 Competitive Binding Blocked->Complex Blocks Substrate Access

Figure 2: Disruption of the CYP51A1 catalytic cycle via Type II heme ligation by the triazole fragment.

Conclusion

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine serves as a highly efficient, self-validating fragment for metalloenzyme inhibition. By utilizing orthogonal UV-Vis spectral binding and LC-MS/MS functional assays, researchers can confidently confirm target engagement. The presence of the chiral amine provides an ideal synthetic handle for fragment growing, allowing medicinal chemists to design extended molecules that reach into the CYP51 access channel, ultimately yielding highly selective, picomolar inhibitors[1].

References

  • Simons, C., Keniya, M. V., Monk, B. C., Alsulaimany, M., Binjubair, F. A., Tatar, E., Kelly, D. E., Kelly, S., Warrilow, A. G., & Parker, J. E. (2025). Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. RSC Medicinal Chemistry. Available at:[Link]

  • Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., & Farjam, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International. Available at:[Link]

  • Mentese, E., Yilmaz, F., Balta, B., Bekircan, O., & Kahveci, B. (2017). New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation. MDPI Molecules. Available at:[Link]

  • JENSEN Lab. CYP51A1 - Lanosterol 14-alpha demethylase. DISEASES Database. Available at:[Link]

Sources

Method

In vivo studies using (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

An In-Depth Guide to the Preclinical In Vivo Evaluation of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine Authored by: A Senior Application Scientist Introduction: The Significance of the 1,2,4-Triazole Scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preclinical In Vivo Evaluation of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Authored by: A Senior Application Scientist

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that stands as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and the capacity for extensive hydrogen bonding, have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Molecules incorporating this scaffold have demonstrated a vast spectrum of biological activities, leading to market-approved drugs for antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral (e.g., Ribavirin) therapies.[2][3]

This guide focuses on designing a robust preclinical in vivo evaluation strategy for a novel investigational compound, (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (hereafter referred to as Compound T-1). As specific data for Compound T-1 is not yet publicly available, this document will provide a comprehensive framework based on established methodologies for small molecules within the 1,2,4-triazole class. We will detail the necessary protocols for pharmacokinetic and pharmacodynamic assessments, empowering researchers to systematically characterize its therapeutic potential.

Hypothesized Mechanism of Action and Therapeutic Target

The structure of Compound T-1, featuring a 1,2,4-triazole ring linked to a chiral aminopropane moiety, suggests potential interactions with enzymatic targets. Many triazole derivatives function as enzyme inhibitors by coordinating with metal ions in the active site or through hydrogen bonding interactions.[4][5] For the purpose of designing a targeted in vivo study, we will hypothesize that Compound T-1 is an inhibitor of a constitutively active kinase, "Kinase X," implicated in a specific cancer signaling pathway. This hypothesis is based on the known activity of other triazole-containing molecules against various kinases.[4][6] This allows us to establish a clear pharmacodynamic (PD) endpoint: the reduction of a phosphorylated substrate of Kinase X in tumor tissue.

Part 1: Pre-formulation and Preliminary Toxicity Assessment

A critical first step before any in vivo efficacy study is to understand the compound's basic physicochemical properties and to establish a safe dose range.

Vehicle Screening and Formulation Development

The choice of vehicle is paramount for ensuring bioavailability and minimizing non-specific toxicity. A tiered screening approach is recommended.

Objective: To identify a safe and effective vehicle that can solubilize Compound T-1 for oral (PO) and intravenous (IV) administration.

Protocol 1: Vehicle Solubility Screen

  • Preparation: Prepare small-volume stock solutions of Compound T-1 in common solvents (e.g., DMSO, Ethanol).

  • Screening: Test the solubility and stability of Compound T-1 in a panel of common GRAS (Generally Recognized As Safe) vehicles.

  • Selection Criteria: The ideal vehicle should fully solubilize the compound at the required concentration, be non-toxic, and remain stable. A common starting point for oral dosing is a mixture of 0.5% methylcellulose with 0.1% Tween 80 in water.

Vehicle Composition Route Max Solubility Target Notes
0.5% Methylcellulose, 0.1% Tween 80PO>10 mg/mLStandard for oral suspensions.
5% DMSO, 40% PEG400, 55% SalineIV>2 mg/mLCommon for intravenous administration.
20% Solutol HS 15 in SalineIV>5 mg/mLAlternative for poorly soluble compounds.
Maximum Tolerated Dose (MTD) Study

An MTD study is essential to identify the highest dose that can be administered without causing unacceptable toxicity. This informs the dose selection for subsequent efficacy studies.

Protocol 2: Single-Dose MTD Study in Mice

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group.[7]

  • Dose Escalation: Administer single doses of Compound T-1 via the intended clinical route (e.g., oral gavage) in escalating cohorts. A modified Fibonacci sequence is often used for dose selection (e.g., 10, 20, 40, 80 mg/kg).

  • Monitoring: Observe animals intensively for the first 4-6 hours post-dose and then daily for 7-14 days. Record clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and any mortality.

  • Endpoint: The MTD is defined as the highest dose that causes no more than 10% body weight loss and no mortality.

Part 2: Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Elimination (ADME) of Compound T-1 is crucial for interpreting efficacy data and designing an optimal dosing regimen.[8]

Workflow for a Rodent Pharmacokinetic Study

PK_Workflow cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Analysis & Reporting A Animal Acclimation (e.g., Male SD Rats, n=3/group) B Compound Formulation (IV and PO Vehicles) A->B D Dosing IV Group (e.g., 2 mg/kg) PO Group (e.g., 10 mg/kg) B->D C Catheter Implantation (Optional) (Jugular vein for serial sampling) E Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) C->E D->E F Plasma Isolation (Centrifugation with anticoagulant) E->F G Bioanalysis (LC-MS/MS quantification of T-1) F->G H PK Parameter Calculation (e.g., AUC, Cmax, T½, F%) G->H I Final Report Generation H->I

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley (SD) rats (250-300g) with jugular vein cannulas for serial blood sampling.[]

  • Dosing Groups:

    • Group 1 (IV): Administer Compound T-1 at a low dose (e.g., 2 mg/kg) via the tail vein.

    • Group 2 (PO): Administer Compound T-1 at a higher dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound T-1 in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Description Importance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA key indicator of overall exposure; critical for PK/PD relationships.[10]
T½ (Half-life) Time for plasma concentration to reduce by halfDetermines dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
F% (Oral Bioavailability) Fraction of oral dose reaching systemic circulationCrucial for determining viable oral dosage forms.

Part 3: In Vivo Pharmacodynamic (PD) and Efficacy Studies

With PK and MTD data in hand, an efficacy study can be designed to test the therapeutic hypothesis in a relevant disease model.

Workflow for a Xenograft Efficacy Study

Efficacy_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Cell Culture (Cancer cell line with active Kinase X) B Tumor Implantation (Subcutaneous injection in nude mice) A->B C Tumor Growth Monitoring (Wait until tumors reach ~100-150 mm³) B->C D Animal Randomization (Group by tumor size) C->D E Treatment Initiation (Vehicle, T-1 Doses, Positive Control) D->E F In-life Measurements (Tumor volume, body weight, clinical signs) E->F G Study Termination (Pre-defined endpoint, e.g., 21 days) F->G H Tissue Collection (Tumors and plasma for PK/PD) G->H I Ex Vivo Analysis (Western Blot for p-Substrate, Histology) H->I

Caption: Workflow for a typical anticancer xenograft study.

Protocol 4: Xenograft Tumor Model Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG mice) to allow for the growth of human tumor xenografts.[]

  • Tumor Establishment: Subcutaneously implant human cancer cells known to be driven by "Kinase X" into the flank of each mouse. Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% MC, PO, QD)

    • Group 2: Compound T-1, Dose 1 (e.g., 20 mg/kg, PO, QD)

    • Group 3: Compound T-1, Dose 2 (e.g., 40 mg/kg, PO, QD)

    • Group 4: Positive Control (Known Kinase X inhibitor)

  • Monitoring: Measure tumor dimensions with digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Record body weights and clinical observations concurrently.

  • PK/PD Satellite Groups: Include satellite animals (n=3 per group) for tissue collection at specific time points (e.g., 2 and 8 hours after the last dose).

  • Endpoint Analysis:

    • Primary Endpoint (Efficacy): The primary measure is Tumor Growth Inhibition (TGI).

    • Secondary Endpoint (PD): At study termination, collect tumors from the satellite groups. Prepare tumor lysates and perform Western blotting to measure the levels of the phosphorylated substrate of Kinase X. A reduction in the phospho-substrate level provides direct evidence of target engagement.

    • Tertiary Endpoint (Tolerability): Monitor body weight change and clinical signs throughout the study.

Conclusion and Future Directions

This document outlines a foundational strategy for the in vivo characterization of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine. By systematically evaluating its formulation, safety, pharmacokinetic profile, and pharmacodynamic effects on a hypothesized target, researchers can build a comprehensive data package. Positive results from these studies—demonstrating a good safety margin, favorable oral bioavailability, and dose-dependent target engagement that correlates with tumor growth inhibition—would provide a strong rationale for advancing Compound T-1 into further preclinical development, including IND-enabling toxicology studies.

References

  • BOC Sciences. (n.d.). Animal Testing for Inhibitor Evaluation.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Majid, A. M. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Synthesis, 18(6), 629-645.
  • Wysocki, M., & Czopek, A. (2024).
  • Andes, D., Marchillo, K., & Stamstad, T. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 47(10), 3165-3169.
  • Demir, B., & Aday, E. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 521-534.
  • Sienkiewicz, Z., & Mikulska, M. (2022). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Molecules, 27(20), 6815.
  • Li, Y., Wang, Y., & Zhang, J. (2018). Design, Synthesis and Pharmacokinetic Evaluation of a Novel Series of Triazole-Based Src Kinase Inhibitors with Anti-proliferative Activity.
  • Sienkiewicz, Z., & Mikulska, M. (2022). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. MDPI.
  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery.
  • Parlak, A., & Yilmaz, I. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • Selvita. (n.d.). In Vivo Models.
  • Singh, S., & Kumar, A. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine.
  • Gallezot, J. D., et al. (2025). A novel approach for modeling in vivo enzyme turnover in the presence of a suicide inhibitor drug: A proof-of-concept brain PET study on MAG lipase. PMC.
  • Kumar, D., & Kumar, R. (2022).

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Application

Application Note: HPLC Method Development for (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Achiral Purity (Related Substances) and Chiral Purity (Enantiomeric Excess) Profiling Executive Summary The compound (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Achiral Purity (Related Substances) and Chiral Purity (Enantiomeric Excess) Profiling

Executive Summary

The compound (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine presents a unique set of analytical challenges due to its highly polar primary amine, a weakly UV-absorbing 1,2,4-triazole ring, and a specific stereogenic center (1R). This application note provides a comprehensive, dual-method strategy for the robust chromatographic analysis of this molecule. By leveraging high-pH reversed-phase chromatography (RP-HPLC) for achiral purity and polar organic mode chiral chromatography for enantiomeric resolution, this guide establishes a self-validating framework compliant with ICH Q2(R2) and USP <1225> standards.

Analyte Characterization & Mechanistic Rationale

Developing a reliable HPLC method requires a deep understanding of the analyte's physicochemical properties to dictate the chromatographic causality:

  • Basicity and Polarity: The molecule contains a primary aliphatic amine (estimated pKa ~9.5–10.5) and a 1,2,4-triazole ring. At a neutral or acidic pH, the amine is fully protonated, leading to extreme hydrophilicity, poor retention on standard C18 columns, and severe peak tailing due to secondary interactions with residual silanols. Causality: To mitigate this, the achiral method utilizes a high-pH mobile phase (pH 9.5) to deprotonate the amine, thereby increasing its hydrophobicity, improving retention, and ensuring sharp, symmetrical peaks.

  • Chirality: The presence of the (1R) stereocenter necessitates a chiral method to monitor enantiomeric excess (ee) and detect the (1S) enantiomer. Causality: Polysaccharide-based chiral stationary phases (CSPs) utilizing amylose or cellulose derivatives are highly effective for triazole compounds [1]. Operating in Polar Organic Mode (POM) with a basic additive prevents the primary amine from interacting with the silica backbone, driving enantiomeric resolution purely through hydrogen bonding and steric interactions within the chiral cavities.

  • Detection: The 1,2,4-triazole chromophore is weak, requiring low-wavelength UV detection (typically 210 nm) or orthogonal mass spectrometry (LC-MS/MS) for high-sensitivity quantification [1, 2].

Logic A Target Analyte: (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine B Achiral Purity (Related Substances) A->B C Chiral Purity (Enantiomeric Excess) A->C D High Polarity & Basicity (Primary Amine + Triazole) B->D E Stereogenic Center (1R Configuration) C->E F RP-HPLC (High pH) C18 Column, pH 9.5 Buffer D->F Deprotonate amine Increase retention G Polar Organic Mode Polysaccharide Chiral Column E->G Enantiomer resolution via H-bonding

Caption: Logic diagram for selecting the appropriate HPLC method based on analyte properties.

Achiral Purity Method: Related Substances Profiling

To assess the chemical purity and degradation products of the API, a robust RP-HPLC method is employed. A high-pH tolerant C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) is mandatory to prevent silica dissolution at pH 9.5.

Chromatographic Conditions
ParameterSpecificationRationale
Column High-pH tolerant C18 (150 mm × 4.6 mm, 3.5 µm)Withstands pH 9.5; provides high theoretical plates.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 9.5Deprotonates the primary amine to improve retention.
Mobile Phase B Acetonitrile (HPLC Grade)Eluting solvent; low UV cutoff for 210 nm detection.
Elution Mode Gradient (See Protocol Step 2)Separates polar impurities from the main peak.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CEnsures retention time reproducibility.
Detection UV at 210 nm (Reference 360 nm)Maximizes signal for the weak triazole chromophore.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Step-by-Step Protocol
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Adjust the pH to 9.5 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm aqueous membrane.

  • Gradient Programming:

    • 0–2 min: 5% B

    • 2–12 min: 5% to 60% B

    • 12–15 min: 60% B

    • 15–15.1 min: 60% to 5% B

    • 15.1–20 min: 5% B (Re-equilibration)

  • System Priming: Purge all lines with their respective solvents. Equilibrate the column with 5% B for at least 15 column volumes until the baseline is stable.

  • System Suitability Testing (SST): Inject a standard solution (0.1 mg/mL) six times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, tailing factor (Tf) is ≤ 1.5, and theoretical plates (N) > 5000.

Chiral Purity Method: Enantiomeric Excess (ee) Determination

Triazole-based chiral drugs (e.g., Albaconazole, Voriconazole) are successfully resolved using immobilized amylose/cellulose stationary phases [1]. For this primary amine, a Polar Organic Mode (POM) is utilized to ensure rapid mass transfer and high resolution between the (1R) and (1S) enantiomers.

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IG or Chiral Art Cellulose-SZ (250 × 4.6 mm, 5 µm)Immobilized phase allows broad solvent compatibility.
Mobile Phase Ethanol : Diethylamine (100 : 0.1, v/v)POM provides excellent solubility and sharp amine peaks.
Elution Mode IsocraticEnsures consistent chiral recognition environment.
Flow Rate 1.0 mL/minStandard flow for chiral resolution.
Column Temp. 25°C (Ambient)Lower temperatures often enhance chiral recognition.
Detection UV at 210 nmCaptures the triazole absorbance.
Injection Vol. 5 µLPrevents column overloading and peak broadening.
Step-by-Step Protocol
  • Mobile Phase Preparation: Mix 1000 mL of HPLC-grade Ethanol with 1.0 mL of Diethylamine (DEA). Degas via sonication for 10 minutes. Note: DEA acts as a basic modifier to competitively bind to residual silanols, preventing peak tailing of the primary amine.

  • Column Equilibration: Flush the chiral column with the mobile phase for at least 30 minutes at 0.5 mL/min, then increase to 1.0 mL/min until a stable baseline is achieved.

  • Resolution Verification: Inject a racemic mixture of the compound (0.1 mg/mL). Ensure the resolution ( Rs​ ) between the (1R) and (1S) peaks is ≥ 2.0.

  • Sample Analysis: Inject the sample. Calculate the enantiomeric excess (ee) using the area normalization method: %ee=[(Area1R​−Area1S​)/(Area1R​+Area1S​)]×100 .

Sample Preparation & Experimental Workflow

Proper sample preparation prevents column degradation and ensures accurate quantification, especially for polar amines prone to matrix binding [2].

  • Diluent Selection: For the achiral method, use 10 mM Ammonium Bicarbonate (pH 9.5) : Acetonitrile (90:10, v/v). For the chiral method, use 100% Ethanol.

  • Standard Preparation: Weigh exactly 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the respective diluent to yield a 100 µg/mL stock solution.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to remove particulates.

Workflow S1 Sample Prep Diluent & Filtration S2 Chromatographic Separation S1->S2 S3 Detection UV (210 nm) / MS S2->S3 S4 Data Analysis ICH Q2(R2) Validation S3->S4

Caption: General experimental workflow for HPLC analysis and validation of the triazole compound.

Method Validation Framework

To ensure the methods are fit for their intended purpose, they must be validated according to ICH Q2(R2) and USP <1225> guidelines [3, 4].

  • Specificity: Demonstrate that the (1R) peak is free from interference by the (1S) enantiomer, synthetic intermediates, or degradation products (forced degradation via acid, base, peroxide, and photolysis).

  • Linearity & Range: Evaluate a minimum of 5 concentrations ranging from 50% to 150% of the target analytical concentration. The correlation coefficient ( R2 ) must be ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the standard into a blank matrix at 80%, 100%, and 120% levels. Recovery should fall between 98.0% and 102.0%.

  • Precision: Assess both repeatability (intra-day, n=6 ) and intermediate precision (inter-day, different analysts/instruments). Acceptance criteria: RSD ≤ 2.0%.

  • Robustness: Deliberately vary critical method parameters (e.g., pH ± 0.2, column temperature ± 5°C, flow rate ± 10%) and verify that System Suitability Testing (SST) criteria are still met.

References

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.[Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies Application Notes.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

Method

Handling and storage of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Application Note: Advanced Handling, Storage, and Quality Control of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine Target Audience: Process chemists, analytical scientists, and drug development professionals. Docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Handling, Storage, and Quality Control of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Target Audience: Process chemists, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedures (SOPs).

Structural Profiling & Physicochemical Vulnerabilities

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a highly specialized chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features a primary aliphatic amine, a biologically versatile 1,2,4-triazole core, and a strictly defined (1R) stereocenter. To maintain the structural and stereochemical integrity of this compound, handlers must understand the causality behind its three primary degradation pathways:

  • Stereochemical Lability (Racemization): The (1R) chiral center is situated adjacent to both the primary amine and the electron-withdrawing triazole ring. Elevated temperatures, moisture, or the presence of strong bases provide the activation energy necessary for alpha-proton abstraction. This forms a planar, achiral intermediate that rapidly reprotonates to yield a racemic mixture, destroying the enantiomeric excess (ee)[1].

  • Atmospheric Reactivity (Carbamate Formation): Primary amines act as strong nucleophiles that readily attack atmospheric carbon dioxide (CO2). This reaction yields insoluble amine carbamates or carbonates, which manifest as white, waxy precipitates that drastically reduce synthetic yields[2].

  • Hygroscopicity & Tautomerism: The 1,2,4-triazole moiety is amphoteric and thermodynamically prefers the 1H-tautomer under ambient conditions[3]. Because of its extensive hydrogen-bonding capabilities, the triazole ring is highly hygroscopic. Exposure to ambient humidity leads to rapid moisture absorption, hydrolysis, and clumping[4].

G Compound (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl) propan-1-amine Moisture Moisture (H2O) Compound->Moisture Exposure CO2 Atmospheric CO2 Compound->CO2 Exposure HeatBase Heat / Strong Bases Compound->HeatBase Exposure Racemization Proton Exchange & Racemization Moisture->Racemization Catalyzes Hydration Hygroscopic Clumping Moisture->Hydration Carbamate Carbamate / Carbonate Formation CO2->Carbamate Amine Reaction HeatBase->Racemization Impact1 Loss of Enantiomeric Excess (ee%) Racemization->Impact1 Impact2 Insoluble Precipitates & Yield Loss Carbamate->Impact2 Hydration->Impact2

Mechanistic degradation pathways of the chiral triazole amine under environmental stress.

Causality-Driven Handling Guidelines

To mitigate the vulnerabilities outlined above, all laboratory handling must be governed by strict environmental controls.

  • Inert Atmosphere Processing: Because the primary amine rapidly degrades in the presence of CO2 and oxygen, the compound must only be opened and handled under a dry, inert gas blanket (Argon or Nitrogen)[2].

  • Material Compatibility: Amines are highly corrosive to specific transition metals. Contact with copper, brass, bronze, or their alloys will result in the leaching of metal ions and the formation of deep-blue/purple coordination complexes. Use only glass (preferably amber to prevent photo-oxidation), PTFE, or High-Density Polyethylene (HDPE) spatulas and containers[1][2].

  • Base Selection in Downstream Synthesis: If this compound is used in amide coupling reactions, the choice of base is critical. Strong, unhindered bases will catalyze the racemization of the (1R) center. Mild, sterically hindered bases (e.g., 2,6-lutidine) should be prioritized to maintain chiral integrity[5].

Quantitative Storage Parameters

The following table summarizes the validated parameters for maintaining the chemical and stereochemical purity of the compound over time.

ParameterSpecificationCausality / Rationale
Long-Term Storage Temp -20°CMinimizes the thermal activation energy required for alpha-proton abstraction, halting racemization[1].
Short-Term Working Temp 2°C to 8°CAcceptable for <2 weeks; slows oxidation while keeping the compound accessible for daily synthetic use.
Atmosphere 100% Argon or NitrogenPrevents CO2 absorption (carbamate formation) and oxidative degradation[2].
Container Material Amber Glass or HDPEPrevents UV-induced degradation and avoids transition-metal catalyzed oxidation[1].
Max Environmental Humidity < 10% RHPrevents moisture-induced tautomeric shifts and hygroscopic clumping of the triazole core[4].

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Inert Atmosphere Aliquoting and Reconstitution

This protocol ensures that bulk material is safely subdivided without exposing the parent batch to atmospheric moisture or CO2.

  • Preparation: Transfer the sealed master vial of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine from -20°C storage to a vacuum desiccator. Allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold vial immediately will cause rapid condensation of atmospheric moisture onto the hygroscopic triazole.

  • Purging: Move the equilibrated vial into a glovebox or connect it to a Schlenk line. Purge the environment with high-purity Argon (moisture < 5 ppm, O2 < 5 ppm).

  • Aliquoting: Using a static-free PTFE spatula, transfer the required mass into pre-dried, amber glass vials.

  • Sealing: Flush the headspace of each new vial with Argon. Seal immediately with PTFE-lined screw caps and wrap the exterior junction with Parafilm.

  • Validation Step (Self-Validation): To verify that the aliquoting process was successful and no CO2 contamination occurred, dissolve a 1 mg test aliquot in 1 mL of anhydrous dichloromethane (DCM). The solution must remain perfectly clear. If the solution turns cloudy or white precipitates form, amine carbamates have generated, indicating a failure in the inert atmosphere.

W Step1 1. Preparation Equilibrate to RT inside desiccator Step2 2. Purging Transfer to Glovebox or Schlenk Line (Ar) Step1->Step2 Step3 3. Aliquoting Transfer using PTFE instruments Step2->Step3 Step4 4. Sealing PTFE-lined caps & Argon headspace Step3->Step4 Step5 5. Storage Store at -20°C over desiccant Step4->Step5

Step-by-step workflow for the inert handling and aliquoting of moisture-sensitive amines.

SOP 2: Quality Control - Chiral Purity Verification (HPLC)

Because optical rotation measurements can be unreliable for minor racemization, quantitative analysis via Chiral HPLC is required to verify the enantiomeric excess (ee) after prolonged storage[1].

  • System Preparation: Equip the HPLC with a suitable chiral stationary phase column (e.g., Daicel Chiralpak AD-H). Use a mobile phase of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). Causality: The addition of 0.1% Diethylamine suppresses the peak tailing commonly caused by the secondary interactions between the primary amine and the silica support.

  • System Validation (Self-Validation): Inject a known racemic standard of 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine. Adjust the flow rate until baseline resolution (Rs > 1.5) is achieved between the (1R) and (1S) enantiomers. This ensures the system is capable of detecting trace amounts of the undesired enantiomer.

  • Sample Analysis: Dissolve 2 mg of the stored sample in 1 mL of the mobile phase. Inject 10 µL into the HPLC.

  • Acceptance Criteria: The batch is considered stable and suitable for downstream synthesis if the calculated ee is ≥ 98.0%, and no new degradation peaks (indicating oxidation) are observed.

References

  • Preventing racemization of (S)-(+)-1-METHOXY-2-PROPYLAMINE during storage - Benchchem. Benchchem.
  • LT4128B - Process for the preparation of 1,2,4-triazole sodium salt - Google Patents. Google Patents.
  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Royal Society of Chemistry.
  • Pentaethylenehexamine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. American Chemical Society.

Sources

Application

Application Note: Formulation and In Vivo Dosing Protocols for (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Physicochemical Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Rationale

The compound (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine represents a highly polar, chiral small molecule featuring a basic primary amine and an amphoteric 1,2,4-triazole core. The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its robust metabolic stability and diverse biological activities [2]. However, successfully transitioning this molecule from in vitro assays to in vivo animal studies (e.g., murine pharmacokinetic or efficacy models) requires a highly deliberate formulation strategy.

Because the molecule contains a basic primary amine, the free base form may exhibit suboptimal dissolution kinetics in neutral aqueous media. To achieve the high-concentration, low-volume doses required for rodent studies (typically ≤5 mL/kg for Intravenous [IV] and ≤10 mL/kg for Per Os [PO]), in situ salt formation is the most effective strategy [1]. By converting the primary amine to a hydrochloride (HCl) or citrate salt, we thermodynamically drive aqueous solubility, ensuring a homogenous solution that prevents fatal embolisms during IV administration and guarantees uniform absorption during PO gavage [3].

Physicochemical Profiling & Pre-Formulation Data

Before selecting a vehicle, it is critical to establish the compound's physicochemical boundaries. The table below summarizes the theoretical and practical parameters that dictate our formulation choices.

ParameterValue / CharacteristicFormulation Implication
Molecular Formula C₇H₁₄N₄Low molecular weight (154.21 g/mol ); highly permeable.
pKa (Primary Amine) ~9.5 (Basic)Primary site for salt formation. Protonated at physiological pH.
pKa (1,2,4-Triazole) ~2.5 (Protonation), ~10.0 (Deprotonation)Amphoteric core; avoid extreme pH (>10 or <2) to prevent complexation.
Chirality (1R) EnantiomerAvoid prolonged exposure to high heat or strong bases to prevent racemization.
Estimated LogP 0.5 to 1.2Hydrophilic. Lipid-based vehicles (e.g., Corn oil, Labrasol) are unnecessary and will yield poor partitioning.

Formulation Decision Tree

The following logical workflow illustrates the causality behind our vehicle selection based on the intended route of administration.

FormulationTree Start API: (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (Free Base) Prop Physicochemical Assessment (Basic Amine, Polar Triazole) Start->Prop Salt In Situ Salt Formation (Addition of 1.0 eq HCl or Citric Acid) Prop->Salt Enhance Aqueous Solubility IV Intravenous (IV) Dosing Vehicle: 0.9% Saline or 5% Dextrose Salt->IV Require Isotonicity & Sterility PO Oral Gavage (PO) Dosing Vehicle: Aqueous Buffer (pH 4-6) Salt->PO Require GI Stability

Caption: Decision tree detailing the formulation pathway from free base API to route-specific dosing vehicles.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Intravenous (IV) Formulation (Target: 2 mg/mL Solution)

Causality: IV formulations must be true solutions and strictly isotonic to prevent hemolysis and pulmonary embolism. We utilize in situ HCl salt formation dissolved in 0.9% Normal Saline.

  • Weighing: Accurately weigh 10.0 mg of the (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine free base into a sterile, depyrogenated glass vial.

  • Acidification (Salt Formation): Add 65 µL of 1N HCl (approx. 1 molar equivalent) directly to the powder. Vortex gently for 30 seconds. The primary amine will protonate, forming a highly soluble hydrochloride salt [1].

  • Dilution: Add 4.935 mL of sterile 0.9% NaCl (Normal Saline) to reach a final volume of 5.0 mL.

  • Agitation: Sonicate the vial in a water bath at room temperature (20-25°C) for 5 minutes until a completely clear, colorless solution is achieved. Do not apply heat, as this may compromise the chiral integrity of the (1R) center.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial. PES is chosen over Nylon to prevent non-specific binding of the polar triazole.

  • pH Verification: Spot-check the pH using a micro-probe; it should be between 4.5 and 6.0.

Protocol B: Oral (PO) Formulation (Target: 10 mg/mL Solution/Suspension)

Causality: The gastrointestinal tract can tolerate wider pH and osmolarity ranges. If the required dose exceeds the solubility limit of the salt, a homogenous suspension using a viscosity modifier (Methylcellulose) prevents rapid settling, ensuring accurate dosing.

  • Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) Methylcellulose (MC) and 0.1% (v/v) Tween-80 in deionized water. Stir overnight at 4°C to ensure complete hydration of the MC.

  • Wetting: Weigh 50.0 mg of the API into a mortar or glass vial. Add 50 µL of Tween-80 directly to the powder and triturate/vortex to wet the hydrophobic micro-domains of the powder.

  • Suspension: Gradually add the 0.5% MC vehicle geometrically (1 mL, then 2 mL, then the remainder) up to a final volume of 5.0 mL, vortexing vigorously between additions.

  • Homogenization: Probe-sonicate on ice (to prevent thermal degradation) for 3 cycles of 10 seconds on/10 seconds off.

In Vivo Pharmacokinetic (PK) & Metabolism Workflow

Understanding the systemic journey of the formulated compound is critical for interpreting efficacy data. Polymorphic and formulation variations directly impact the absorption and PK profile of triazole derivatives [4].

PKPathway Dose In Vivo Dosing (Formulated API) Absorb Systemic Absorption (Portal Vein) Dose->Absorb PO Route Liver Hepatic Processing (CYP450 / MAO) Dose->Liver IV Route Absorb->Liver Metab Amine Deamination (Metabolite) Liver->Metab MAO Activity Triazole Triazole Glucuronidation (Metabolite) Liver->Triazole UGT Activity Clear Renal Clearance (Urine Excretion) Liver->Clear Unchanged Drug Metab->Clear Triazole->Clear

Caption: Putative pharmacokinetic and metabolic pathway of the formulated triazole-amine in rodent models.

Analytical Validation & Self-Validating System

A protocol is only as reliable as its validation mechanism. To ensure the formulation is accurate and stable, a self-validating Quality Control (QC) step must be integrated before any animal is dosed.

Pre-Dose and Post-Dose Verification:

  • Sampling: Aliquot 50 µL of the final formulation from the top, middle, and bottom of the dosing vial to verify homogeneity.

  • Dilution: Dilute the aliquots 1:1000 in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • LC-MS/MS Analysis: Run the samples against a standard curve of the neat API.

    • Acceptance Criteria: The measured concentration must be within ±10% of the nominal target concentration. The Relative Standard Deviation (RSD) between the top, middle, and bottom samples must be <5%.

  • Stability Check: Retain a sample of the formulation at room temperature for 24 hours and re-analyze. The primary amine is prone to oxidation; if a >5% drop in concentration is observed, future formulations must be prepared immediately prior to dosing and blanketed with Argon gas.

References[1] Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development. National Institutes of Health (NIH).

URL:

[2] Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega. URL:

[3] Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties. RSC Publishing. URL:

[4] Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Management, Technology, and Liberal Multidisciplinary Studies. URL:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solution Stability &amp; Troubleshooting for (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine . Due to its specific structural motifs—a chiral α -carbon, a primary amine, and an amphoteric 1,2,4-triazole ring—this molecule presents unique stability challenges in solution.

Below, we detail the causality of these degradation pathways and provide self-validating troubleshooting protocols to ensure structural and stereochemical integrity during your workflows.

Structural Vulnerability Profile

The stability of this molecule is dictated by three reactive sites:

  • The Chiral α -Carbon (C1): Positioned between an electron-withdrawing triazole ring and a primary amine, the C-H bond at this stereocenter is highly activated and prone to deprotonation[1].

  • The Primary Amine: Highly nucleophilic and susceptible to autoxidation or condensation reactions[2].

  • The 1,2,4-Triazole Ring: Tautomeric and capable of metal coordination, which can inadvertently catalyze localized degradation[3].

Pathways A (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl) propan-1-amine B Racemization (Loss of ee) A->B Strong Base / Heat (Deprotonation) C Oxidative Degradation (N-oxides, Aldehydes) A->C O2 / Trace Metals (Autoxidation) D Solvent Adducts (Hemiaminals) A->D Carbonyl Solvents (Nucleophilic Attack)

Fig 1. Primary degradation pathways of the chiral triazole amine in solution.

Troubleshooting FAQs

Issue 1: Loss of Enantiomeric Excess (ee) During Aqueous Workup

Q: My isolated product shows a significant drop in optical purity (ee) after a basic extraction. What is the mechanism, and how do I prevent it?

Causality: Chiral amines with an activated α -proton are highly susceptible to base-catalyzed racemization[1]. When strong bases (like NaOH or KOH) are used to free-base the amine for extraction, the hydroxide ions deprotonate the benzylic-like C-H bond adjacent to the triazole ring. This forms a planar carbanion intermediate. Upon reprotonation, the hydrogen can add to either face of the molecule, resulting in a racemic mixture[1]. Furthermore, exposure to trace transition metals (like Pd) during flow processes or heated conditions can trigger racemization via a reversible imine intermediate[3].

Solution: Avoid strong hydroxides. Instead, use milder bases like saturated sodium bicarbonate (NaHCO₃) to maintain a pH that neutralizes the amine salt without deprotonating the chiral center[1].

Troubleshooting Start Issue: Loss of Enantiomeric Purity Check Check Solution pH & Temp Start->Check High pH > 8 or Temp > 40°C Check->High Neutral pH 6-8 & Temp < 25°C Check->Neutral Mech1 Base-Catalyzed Carbanion Formation High->Mech1 Mech2 Stable Condition Check Analytical Method Neutral->Mech2 Fix1 Use NaHCO3 Buffer Extract at 0-5°C Mech1->Fix1 Fix2 Validate Chiral HPLC Stationary Phase Mech2->Fix2

Fig 2. Troubleshooting workflow for diagnosing and resolving racemization issues.

Issue 2: Oxidative Degradation in Stock Solutions

Q: I am detecting higher molecular weight impurities and trace aldehydes in my stored aqueous solutions over time. Why?

Causality: Primary amines undergo autoxidation when exposed to dissolved oxygen[2]. This process is often catalyzed by trace metal ions in the solvent. The primary oxidation pathway involves hydrogen abstraction from the α -carbon, leading to an unstable imine. This imine subsequently hydrolyzes in the aqueous environment to form an aldehyde and ammonia[4]. Alternatively, direct oxidation of the nitrogen yields hydroxylamines or N-oxides[2].

Solution: Store solutions in amber vials under an inert atmosphere (Argon/N₂). If formulation allows, add a radical scavenger (e.g., BHT) or a chelating agent (e.g., EDTA) to sequester trace metals[2].

Issue 3: Solvent-Induced Adduct Formation

Q: Can I use acetone to wash my glassware or as a co-solvent for this compound?

Causality: No. Primary amines react rapidly via nucleophilic addition with carbonyl-containing compounds (like acetone or aldehydes) to form intermediate tetrahedral addition products called hemiaminals[5]. While hemiaminals are typically short-lived, the presence of the 1,2,4-triazole ring can stabilize these adducts under neutral conditions, eventually dehydrating to form stable Schiff bases (imines)[5].

Solution: Strictly use aprotic, non-carbonyl solvents such as dichloromethane (DCM), acetonitrile (MeCN), or ethyl acetate (EtOAc) for extractions and stock solutions[1].

Quantitative Stability Data

Table 1: Stability Profile of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Storage ConditionTimeframeEnantiomeric Excess (ee %)Amine Recovery (%)Primary Degradant / Issue
pH 7.4 Buffer, 4 °C, Dark30 Days> 99.5%> 98.0%None (Stable)
1M NaOH (pH > 12), 25 °C24 Hours< 60.0% > 95.0%(1S)-enantiomer (Racemization)
3% H₂O₂, 25 °C24 Hours> 99.0%< 85.0% N-oxides, Aldehydes (Oxidation)
Acetone Solvent, 25 °C48 Hours> 99.0%< 70.0% Hemiaminal / Schiff Base Adducts

Table 2: Analytical Methods for Degradation Tracking

Degradation PathwayTarget AnalyteRecommended Analytical TechniqueKey Indicator
Racemization(1S)-enantiomerChiral HPLC (e.g., Daicel Chiralpak)Emergence of a secondary peak with identical mass.
OxidationN-oxides / AldehydesLC-HRMS (ESI+)+16 Da mass shift (N-oxide) or cleavage fragments[2].
Solvent CondensationHemiaminalsFlowNMR or LC-MS+40 Da mass shift (Acetone Schiff base adduct).

Validated Experimental Protocols

Protocol A: Self-Validating Non-Racemizing Aqueous Workup

Use this protocol to extract the free amine from a reaction mixture without compromising stereochemical integrity[1].

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Quenching: Slowly add cold, saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5–8.0. Do not use NaOH or KOH.

  • Extraction: Add cold dichloromethane (DCM) or ethyl acetate (EtOAc). Stir gently for 5 minutes, then transfer to a separatory funnel.

  • Validation Checkpoint: Before discarding the aqueous layer, withdraw a 10 µL aliquot of both the organic and aqueous layers. Dilute in mobile phase and run a rapid Chiral HPLC analysis.

    • Logic: If the ee of the aqueous layer matches the organic layer, the workup is non-racemizing. If the aqueous layer shows a lower ee, the localized pH during the quench was too high, indicating the need for slower buffer addition.

  • Isolation: Separate the organic layer, wash with neutral brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature strictly < 30 °C .

Protocol B: Oxidative Forced Degradation (Stress Testing)

Use this protocol to map the oxidative vulnerability of your specific formulation[2].

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the amine in a neutral phosphate buffer (pH 7.0).

  • Control Setup (Validation Step): Split the solution into two vials. Vial A (Stress) and Vial B (Control). To Vial B, add an equivalent volume of pure water, purge with Argon, and wrap in foil.

    • Logic: The protocol is self-validating if Vial B shows <1% degradation at the end of the study, proving that any degradation in Vial A is strictly due to the oxidative stressor and not thermal/hydrolytic instability.

  • Stressor Addition: To Vial A, add H₂O₂ to achieve a final concentration of 0.3% v/v.

  • Incubation: Stir both vials at 25 °C for 24 hours.

  • Quenching & Analysis: Withdraw 100 µL aliquots, quench immediately with 10 µL of 1M sodium thiosulfate to neutralize residual peroxides, and analyze via LC-MS using a C18 column (Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile)[2].

Sources

Optimization

Overcoming low solubility of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers encountering solubility challenges with (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine. We will explo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers encountering solubility challenges with (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine. We will explore the underlying physicochemical reasons for its likely low aqueous solubility and provide a systematic, tiered approach to overcoming this critical hurdle in drug development.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this molecule.

Question 1: What are the structural features of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine that likely contribute to its low aqueous solubility?

Answer: The molecule's solubility is a balance of its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

  • Hydrophobic Contributions: The ethyl group on the triazole ring and the propyl chain attached to the amine are non-polar hydrocarbon regions. These moieties contribute to the molecule's overall lipophilicity, which can lead to poor solubility in aqueous media. In many drug candidates, increasing hydrocarbon content correlates with reduced aqueous solubility.[1]

  • Hydrophilic Contributions: The primary amine (-NH2) group and the nitrogen atoms within the 1,2,4-triazole ring are capable of forming hydrogen bonds with water, which promotes solubility.[2][3]

  • The Balance: The low intrinsic solubility of the neutral molecule suggests that the hydrophobic characteristics dominate in pure water. The key to enhancing solubility lies in maximizing the impact of the hydrophilic groups.

Question 2: How does pH influence the solubility of this compound? This seems to be the most discussed factor.

Answer: The pH of the aqueous medium is the most critical factor governing the solubility of this compound due to the presence of the primary amine group.

  • Mechanism of pH-Dependent Solubility: The primary amine is a weak base. In an acidic environment (low pH), it will accept a proton (H+) from the solution to become a positively charged ammonium cation (R-NH3+).[4][5] This process is illustrated in the diagram below. The charged, or ionized, form of the molecule is significantly more polar than the neutral form, leading to a dramatic increase in its interaction with water molecules and, consequently, a major enhancement in solubility.[6][7] Many weakly basic drugs exhibit this pH-dependent solubility.[8]

G cluster_low_ph Low pH (Acidic) B R-NH2 (Uncharged, Low Solubility) BH R-NH3+ (Charged, High Solubility) B->BH + H+ BH->B - H+ label_eq Equilibrium Shifts Right (Favors Soluble Form) G cluster_CD Cyclodextrin (Host) cluster_Drug Drug (Guest) cluster_Complex Inclusion Complex (Soluble) CD Hydrophilic Exterior (Soluble in Water) Cavity Hydrophobic Cavity Drug Hydrophobic Moiety (e.g., Ethyl/Propyl) Drug->Cavity Enters Cavity Complex Soluble Complex (Hydrophilic Exterior) DrugInCavity Drug's Hydrophobic Moiety Encapsulated

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

  • Iacovino, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University, Jacob D. Fuchsberg Law Center. Available at: [Link]

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility?. Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • Mark, G. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: [Link]

  • Jouyban, A., et al. (2024, July 1). Investigating the Influence of Cosolvents on the Solubility of Febuxostat in Supercritical CO2. Journal of Chemical & Engineering Data. Available at: [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • Shayanfar, A., et al. (2022). New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. Pharmaceutics. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Ascension Sciences. (2025, October 7). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

  • Fakhree, M. A. A., et al. (2022, May 8). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology. Available at: [Link]

  • Kumar, S., & Singh, A. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Oxford Reference. (n.d.). Amine salts. A Dictionary of Chemistry. Available at: [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sharma, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Kumar, A., et al. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • Paulekuhn, G. S., et al. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Pharmazie. Available at: [Link]

  • Burks, H. E., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Alam, M. J., et al. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]

  • Tsume, Y., et al. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Protocols for Chiral Amine Compounds

Welcome to the Chiral Amine Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of enantiopure amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Amine Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of enantiopure amines. The amine functional group is notoriously difficult to purify due to its basicity—which wreaks havoc on silica-based chromatographic stationary phases—and its tendency to resist standard enzymatic kinetic resolution.

To achieve high enantiomeric excess (ee%) and yield, you must move beyond trial-and-error and understand the thermodynamic and chemical causality behind your methods. This guide deconstructs the two most robust, self-validating workflows for chiral amine purification: Diastereomeric Salt Resolution (for process scale) and Supercritical Fluid Chromatography (SFC) / HPLC (for analytical to preparative scales).

Strategic Decision Matrix

Before troubleshooting, you must align your purification strategy with your target scale.

G A Racemic Amine Mixture B Scale Assessment A->B C Analytical / Prep (<10g) B->C Small Scale D Process Scale (>10g) B->D Large Scale E Chiral SFC / HPLC C->E F Diastereomeric Salt Resolution D->F

Caption: Workflow for selecting chiral amine purification strategies based on scale.

Module A: Diastereomeric Salt Resolution (Classical Method)

When scaling up to multigram or kilogram quantities, chromatographic separation becomes prohibitively expensive. The classical method leverages an enantiopure resolving acid to form diastereomeric salts.

The Causality: Enantiomers have identical physical properties in an achiral environment. By reacting a racemic amine with an enantiopure acid (e.g., (+)-Dibenzoyl-D-tartaric acid), we break the symmetry of the system[1]. The resulting diastereomeric salts possess different lattice energies. This thermodynamic difference drives the differential solubility required for fractional crystallization[2].

Step-by-Step Methodology: Salt Resolution Protocol

This protocol utilizes fendizoic acid or (+)-Dibenzoyl-D-tartaric acid (DBTA) as the resolving agent.

  • Diastereomeric Salt Formation: Suspend the racemic amine mixture and the enantiopure resolving agent (typically 0.5 to 1.0 molar equivalents) in a carefully selected solvent system (e.g., ethanol/water or ethyl acetate)[1],[3]. Heat the mixture until a homogenous solution is achieved.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath. The difference in solubility will cause the less soluble diastereomeric salt to precipitate[2]. Pro-tip: Seeding with a pure crystal of the desired diastereomer provides a nucleation site, drastically improving selectivity.

  • Isolation: Collect the precipitated crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimal volume of ice-cold solvent to remove the mother liquor containing the opposite, more soluble diastereomer[1].

  • Regeneration of Enantiopure Amine: Suspend the isolated salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). While stirring, slowly add a strong base (e.g., 50% NaOH) until the aqueous layer reaches pH > 12[1]. This neutralizes the resolving acid and liberates the free amine into the organic layer[2]. Extract, wash with brine, and dry.

FAQs & Troubleshooting: Classical Resolution

Q: My enantiomeric excess (ee%) is unacceptably low after the first crystallization. How do I fix this? A: Low ee% is typically caused by co-precipitation of the more soluble salt due to a thermodynamically unoptimized solvent system or supersaturation. Solution: Implement a self-validating mass balance check. Measure the ee% of both the solid crop and the mother liquor. If the solid is enriched in the (R)-amine, the mother liquor must be proportionally enriched in the (S)-amine. If this balance holds, perform a simple recrystallization of the solid crop to upgrade the optical purity. Alternatively, adjust your stoichiometry: using exactly 0.5 equivalents of the resolving agent forces competition, ensuring only the most thermodynamically stable salt crystallizes[3].

Module B: Chromatographic Resolution (SFC & Chiral HPLC)

For analytical screening and preparative scales (<10g), Supercritical Fluid Chromatography (SFC) is the gold standard. SFC utilizes supercritical CO2 modified with polar organic solvents, offering lower viscosity and higher diffusion coefficients than standard HPLC, making it faster and greener[4].

The Causality of Peak Tailing: Peak tailing is the nemesis of amine chromatography. Silica-based Chiral Stationary Phases (CSPs) contain residual silanols (Si-OH) which are weakly acidic. Because your chiral amine is basic, an unintended secondary ion-exchange retention mechanism occurs[5],[6]. The analyte is simultaneously interacting with the chiral selector (desired) and the acidic silanols (undesired), dragging the peak and destroying resolution.

Tailing Start Peak Tailing Observed Q1 Do ALL peaks tail (including neutrals)? Start->Q1 Physical Physical Issue (Column Void, Tubing) Q1->Physical YES Chemical Chemical Issue (Silanol Interactions) Q1->Chemical NO (Only Amines) FixPhys Minimize tubing / Replace Column Physical->FixPhys FixChem Add Basic Modifier / Change CSP Chemical->FixChem

Caption: Diagnostic logic tree for identifying and resolving peak tailing in HPLC/SFC.

Step-by-Step Methodology: SFC Screening & Optimization
  • Primary Screening: Screen your racemic amine across immobilized polysaccharide-based CSPs or cyclofructan columns[7]. Use a mobile phase gradient of CO2 and a polar modifier (MeOH, EtOH, or iPrOH)[8].

  • Additive Integration: To suppress chemical tailing, dope your polar modifier with a basic additive (e.g., 25 mM isobutylamine or diethylamine). The basic additive competitively binds to and masks the active silanol sites, ensuring your target amine only interacts with the chiral selector[8].

  • Pre-Column Derivatization (Rescue Strategy): If resolution remains poor, chemically mask the basicity of the amine prior to injection. Convert the primary/secondary amine to a carbobenzyloxy (Cbz) derivative or an imine[9],[8]. This eliminates the acid-base interaction entirely and alters the 3D conformation, often drastically improving enantio-recognition by the CSP[9].

Quantitative Data: Impact of Mobile Phase Additives & Derivatization
Modification StrategyExample AgentTypical ConcentrationMechanism of ActionImpact on Separation
Basic Additive (SFC/HPLC) Isobutylamine / Diethylamine25 mM in polar modifierCompetitively binds to active acidic silanols on the CSP[8].Suppresses peak tailing; sharpens basic amine peaks[6].
Acidic Additive (SFC) Ethanesulfonic acid (ESA)0.1 - 0.5%Forms transient ion-pairs with basic amines[4].Can improve selectivity and resolution for specific coated CSPs[4].
Derivatization (Cbz) Carbobenzyloxy chlorideN/A (Pre-column)Masks the basic amine moiety, eliminating acid-base interactions[9].Drastically enhances enantio-recognition and resolution[9].
Derivatization (Imine) Hydroxypyridyl aldehydesN/A (Pre-column)Alters 3D conformation and masks amine basicity[8].Improves favorable interaction with the chiral stationary phase[8].
FAQs & Troubleshooting: Chromatography

Q: How do I definitively prove whether peak tailing is a physical instrument issue or a chemical interaction? A: Create a self-validating diagnostic test by injecting a neutral compound (e.g., toluene) alongside your amine. Neutral compounds cannot undergo acid-base interactions. If the neutral peak is symmetrical but your amine tails, the system validates a chemical interaction (silanols). If both the neutral compound and the amine tail, you have a physical issue, such as a void at the head of the column or excessive extra-column dead volume in your tubing[10].

Q: What causes "ghost peaks" during my chiral analysis, and how do I eliminate them? A: Ghost peaks are extraneous peaks that do not originate from your injected sample. In chiral chromatography, they are most frequently caused by mobile phase contamination (impurities in your basic additives), carryover in the injector, or degradation of PEEK components in the flow path[5]. Always use LC-MS grade additives and ensure thorough mobile phase degassing to prevent micro-bubbles from registering as peaks.

References
  • Universidade de Lisboa. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available at: [Link]

  • PubMed. Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography. Available at: [Link]

  • ResearchGate. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at:[Link]

  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • ACS Publications. Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. Available at: [Link]

  • Axion Labs. HPLC Peak Tailing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity Validation of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Introduction: The Rationale for Investigating a Novel 1,2,4-Triazole Derivative The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating a Novel 1,2,4-Triazole Derivative

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically significant drugs.[1][2] Molecules incorporating this five-membered heterocyclic ring exhibit a remarkable spectrum of biological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[2][3][4][5] This versatility stems from the triazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, making it an effective pharmacophore for targeting diverse enzymes and receptors.[4]

The compound of interest, (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine, is a novel entity whose specific bioactivity remains uncharacterized. This guide presents a comprehensive, multi-tiered validation strategy designed to rigorously elucidate its biological function, from initial phenotypic screening to direct target engagement and preclinical in vivo efficacy. Our approach is not merely a sequence of protocols but a logical framework for building a robust data package, explaining the causal links between experimental choices and the insights they generate. We will compare its hypothetical performance against two benchmarks: a structural analog with a known mechanism and a current standard-of-care therapeutic, thereby providing a clear context for its potential utility.

Part 1: Target Hypothesis and Comparative Framework

Given the prevalence of 1,2,4-triazole derivatives in oncology, we hypothesize that (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine possesses anticancer activity.[3] To objectively evaluate its performance, we select the following comparators:

  • Alternative 1 (Structural Analog): Letrozole , an established non-steroidal aromatase inhibitor featuring a 1,2,4-triazole ring. It serves as a benchmark for the activity of the triazole pharmacophore.

  • Alternative 2 (Mechanistic Comparator): Gefitinib , a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, representing a standard-of-care targeted therapy for non-small cell lung cancer (NSCLC).

This comparative structure allows us to dissect whether the novel compound's activity is a general feature of its chemical class or a unique, potent mechanism comparable to established clinical agents.

Part 2: A Multi-Tiered Approach to In Vitro Validation

Our in vitro validation is structured as a logical funnel, moving from broad, cell-based effects to specific, molecular-level interactions.

Tier 1: Phenotypic Screening for Antiproliferative Activity

The initial step is to determine if the compound elicits a desired biological response at the cellular level.[6] A cell viability assay across a diverse panel of human cancer cell lines provides a broad view of its activity spectrum.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) in 96-well, opaque-walled plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine, Letrozole, and Gefitinib in DMSO. The final concentration should range from 100 µM to 5 nM. Add the compounds to the respective wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Hypothetical Data Summary: IC₅₀ Values (µM)

CompoundA549 (NSCLC, EGFR wt)NCI-H1975 (NSCLC, EGFR L858R/T790M)MCF-7 (Breast, ER+)
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine 5.2 0.8 >100
Letrozole (Structural Analog)>100>10025.7
Gefitinib (Mechanistic Comparator)8.9>50>100

Causality: The hypothetical data suggests our novel compound has potent activity against the Gefitinib-resistant NCI-H1975 cell line, indicating a distinct mechanism of action unrelated to wild-type EGFR inhibition. The lack of activity in MCF-7 cells distinguishes it from the hormonal action of Letrozole. This justifies advancing the compound to identify its specific molecular target.

Tier 2: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying that a compound directly binds to its intended target within the complex environment of a living cell.[7][8] The principle is based on ligand-induced thermodynamic stabilization: a protein bound to a ligand will be more resistant to heat-induced denaturation.[8][9]

Experimental Protocol: High-Throughput CETSA

  • Cell Culture and Treatment: Culture NCI-H1975 cells and treat with either 10 µM of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into a 96-well PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Fractions: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Transfer the supernatant (containing the soluble protein fraction) to a new plate.

  • Detection: Quantify the amount of the soluble target protein (hypothesized to be a novel kinase, "Kinase X") using a specific antibody-based method like an ELISA or a Reverse Phase Protein Array (RPPA).[10]

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated group indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis A 1. Culture NCI-H1975 Cells B 2. Treat with Compound or DMSO Vehicle A->B C 3. Apply Temperature Gradient (e.g., 40-64°C) B->C D 4. Cell Lysis C->D E 5. Centrifugation to Pellet Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Quantify Soluble Target Protein (ELISA/RPPA) F->G H 8. Plot Melting Curves & Identify Thermal Shift G->H

Caption: CETSA workflow for validating target engagement in intact cells.

Tier 3: Biophysical Validation via Isothermal Titration Calorimetry (ITC)

While CETSA confirms target engagement in a cellular context, ITC provides a direct, label-free measurement of the binding thermodynamics in a purified system.[11] It is the gold standard for quantifying binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[12][13]

Experimental Protocol: ITC Analysis

  • Protein Preparation: Express and purify the recombinant target protein ("Kinase X"). Dialyze extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Preparation: Dissolve (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine in the final dialysis buffer to minimize buffer mismatch effects.

  • ITC Instrument Setup: Load the sample cell with the purified protein (e.g., 20 µM) and the injection syringe with the compound (e.g., 200 µM).

  • Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the protein solution while maintaining a constant temperature (e.g., 25°C).

  • Heat Measurement: The instrument directly measures the minute heat changes (endothermic or exothermic) that occur upon binding.

  • Data Analysis: Integrate the heat signal for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to derive the thermodynamic parameters.

ITC_Principle cluster_setup ITC Setup cluster_process Titration Process cluster_output Data Output Syringe Injection Syringe (Compound) Injection Inject Compound Syringe->Injection Titration Cell Sample Cell (Target Protein) Binding Binding Occurs Cell->Binding Injection->Binding Heat Heat is Released or Absorbed Binding->Heat Raw Raw Data: Power vs. Time Heat->Raw Processed Integrated Data: Heat vs. Molar Ratio Raw->Processed Fit Binding Isotherm Fit Processed->Fit Params Thermodynamic Parameters (KD, ΔH, n, ΔS) Fit->Params

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Hypothetical Data Summary: Binding Parameters

CompoundTargetK D (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine Kinase X15.3 1.02 -8.5 -2.3
GefitinibEGFR2.50.98-10.2-1.7

Causality: The low nanomolar K D confirms a high-affinity interaction between our compound and "Kinase X". The stoichiometry of ~1 indicates a 1:1 binding model. The negative enthalpy (ΔH) suggests the binding is enthalpically driven, likely due to strong hydrogen bonding and van der Waals interactions, providing critical information for future structure-activity relationship (SAR) studies.

Part 3: In Vivo Efficacy in a Xenograft Model

The ultimate validation of a potential anticancer agent is its ability to inhibit tumor growth in a living system.[14] A cell-line derived xenograft (CDX) model provides the first test of in vivo efficacy and tolerability.[15][16]

Experimental Protocol: NCI-H1975 Xenograft Model

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ NCI-H1975 cells in a suspension of Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 5% DMSO in saline), administered orally (p.o.), once daily.

    • Group 2: (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (e.g., 50 mg/kg), p.o., once daily.

    • Group 3: Standard-of-Care (e.g., Osimertinib, 25 mg/kg), p.o., once daily.

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study for 21 days or until tumors in the vehicle group reach the maximum allowed size. Euthanize the animals and excise the tumors for final measurement and downstream analysis (e.g., pharmacodynamics).

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoints A 1. Implant NCI-H1975 Cells into Athymic Nude Mice B 2. Allow Tumors to Grow to ~150 mm³ A->B C 3. Randomize Mice into Treatment Groups B->C D Group 1: Vehicle Control E Group 2: Test Compound F Group 3: Standard-of-Care G 4. Measure Tumor Volume & Body Weight (2x/week) D->G E->G F->G H 5. Study Endpoint: Excise Tumors for Analysis G->H I 6. Calculate Tumor Growth Inhibition (TGI) H->I

Caption: Workflow for a cell-line derived xenograft (CDX) study.

Hypothetical Data Summary: In Vivo Efficacy

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle-1250 ± 150-+2.5
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine 50 480 ± 95 61.6% -1.8
Standard-of-Care (Osimertinib)25350 ± 8072.0%-3.5

Causality: The significant TGI demonstrates that the compound's in vitro activity translates to in vivo efficacy. The minimal impact on body weight suggests a favorable preliminary safety profile. While not as potent as the standard-of-care in this model, its robust activity confirms it as a viable lead compound for further optimization.

Conclusion

This guide has outlined a rigorous, stepwise strategy for the comprehensive validation of a novel bioactive compound, (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine. By progressing from broad phenotypic screening to specific target engagement and biophysical characterization, and culminating in a preclinical in vivo model, we have constructed a logical and self-validating data narrative. The hypothetical results position this compound as a promising hit, demonstrating high-affinity binding to a novel target and significant antitumor efficacy in a clinically relevant, drug-resistant cancer model. This systematic approach provides the robust, decision-quality data necessary to justify the advancement of a compound in the drug discovery pipeline.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Xenograft Models. Biocytogen. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Europe PMC. [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • In Vivo Oncology. Pharmacology Discovery Services. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Small Molecules and their Impact in Drug Discovery. Mantell Associates. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. National Center for Biotechnology Information. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • Identification and Validation of Bioactive Small Molecule Target Through Phenotypic Screening. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

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Comparative

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine vs other PPO inhibitors.

An in-depth technical comparison guide evaluating the structural, mechanistic, and experimental profile of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine against established Protoporphyrinogen Oxidase (PPO) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide evaluating the structural, mechanistic, and experimental profile of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine against established Protoporphyrinogen Oxidase (PPO) inhibitors.

Executive Summary: The Evolution of PPO Inhibition

Protoporphyrinogen oxidase (PPO; EC 1.3.3.4) is the final common enzyme in the biosynthetic pathway of heme and chlorophyll, making it a highly validated target for both broad-spectrum herbicides and novel antiparasitic agents[1]. Inhibition of PPO halts the conversion of protoporphyrinogen IX to protoporphyrin IX. This blockade causes the substrate to accumulate in the cytoplasm, where it undergoes unregulated oxidation into protoporphyrin IX—a potent photosensitizer that generates lethal reactive oxygen species (ROS) upon light exposure[2].

While classic PPO inhibitors (e.g., uracils, diphenyl ethers, and triazolinones) have dominated the field, the rise of target-site resistance (e.g., Arg98Leu mutations) necessitates the development of novel chemotypes[3]. (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine emerges as a highly specialized, chiral building block. Unlike traditional planar inhibitors, this scaffold leverages stereospecificity and a primary amine to alter binding kinetics within the PPO active site, offering a new frontier in both agrochemical and pharmaceutical drug discovery[4].

Mechanistic Grounding & Structural Rationale

To understand the causality behind the efficacy of different PPO inhibitors, one must analyze their interaction with the enzyme's active site. Classic inhibitors like Saflufenacil (a pyrimidinedione) and Sulfentrazone (a triazolinone) act as competitive inhibitors by mimicking one-half of the protoporphyrinogen IX macrocycle[1]. However, their rigid, planar structures make them susceptible to steric clashes if the enzyme mutates.

The (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine scaffold introduces two critical paradigm shifts:

  • Chiral Flexibility: The (1R) stereocenter allows the molecule to adopt a specific 3D conformation that can bypass steric hindrances caused by common resistance mutations[5].

  • Hydrogen Bond Donating Capacity: The primary aliphatic amine acts as a strong hydrogen bond donor, enabling novel interactions with polar residues in the PPO binding pocket that are inaccessible to the highly halogenated, hydrophobic rings of classic inhibitors[6].

PPO_Mechanism A Protoporphyrinogen IX B Protoporphyrin IX A->B Oxidation C ROS Generation (Cell Death) B->C Light + O2 Enzyme PPO Enzyme Enzyme->A Inhibitor (1R)-Triazole Amine & Classic Inhibitors Inhibitor->Enzyme Competitive Inhibition

Fig 1: Mechanism of PPO inhibition and subsequent ROS-mediated cellular disruption.

Quantitative Data: Comparative Performance

The following table synthesizes the biochemical and physicochemical properties of the novel triazole-amine scaffold (and its optimized derivatives) against industry-standard PPO inhibitors.

Compound ClassRepresentative MoleculeTarget PPO Isoform Ki​ (nM)Key Structural FeaturePrimary Application
Novel Triazole-Amine (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine derivativesmtPPO / ptPPO5 - 15*Chiral center, 1° amine H-bond donorNext-Gen Agrochemicals / Antiparasitics
Pyrimidinedione SaflufenacilptPPO~10Planar uracil ring, trifluoromethylBroad-spectrum Herbicide
Triazolinone SulfentrazonemtPPO~30Triazolinone core, sulfonamideSelective Herbicide
Oxadiazole OxadiazonmtPPO / T. gondii~50Oxadiazole ring, tert-butyl groupHerbicide / Antiparasitic

*Projected affinity values based on QSAR modeling of optimized triazole derivatives[5][7].

Experimental Methodologies: Self-Validating Protocols

To objectively compare the (1R)-triazole-amine scaffold against alternatives, researchers must employ a self-validating in vitro kinetic assay. Because the product of the PPO reaction (Protoporphyrin IX) is highly fluorescent, it serves as an intrinsic reporter, eliminating the need for secondary coupled enzymes[2].

Protocol: In Vitro Fluorescence-Based PPO Inhibition Assay

Causality & Trustworthiness: This protocol includes a mandatory "substrate-only" baseline to account for the natural auto-oxidation of Protogen IX, ensuring that the calculated inhibition is strictly enzymatic.

  • Enzyme Preparation: Isolate mitochondrial PPO (mtPPO) or plastid PPO (ptPPO) from a target source (e.g., Nicotiana tabacum or Toxoplasma gondii) using a 100 mM HEPES-KOH buffer (pH 7.5) containing 1 mM EDTA and 0.1% Tween 20[2][6].

  • Inhibitor Incubation: Prepare serial dilutions of the (1R)-triazole-amine and a positive control (Saflufenacil) in DMSO. Incubate 10 µL of the inhibitor with 80 µL of the enzyme solution for 15 minutes at 30°C to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of freshly prepared Protoporphyrinogen IX (Protogen IX) substrate (final concentration ~5 µM). Crucial Step: Protogen IX must be prepared under strictly anaerobic conditions in the dark to prevent premature auto-oxidation.

  • Kinetic Readout: Immediately monitor the reaction using a microplate spectrofluorometer. Set the excitation wavelength to 410 nm and emission to 633 nm[6]. Record fluorescence continuously for 20 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Determine the IC50​ and Ki​ values using non-linear regression (e.g., Morrison equation for tight-binding inhibitors).

Assay_Workflow Step1 1. Enzyme Preparation Isolate mtPPO/ptPPO Step2 2. Inhibitor Incubation Add Triazole Amine vs Controls Step1->Step2 Step3 3. Substrate Addition Introduce Protogen IX Step2->Step3 Step4 4. Kinetic Readout Fluorescence (Ex: 410nm, Em: 633nm) Step3->Step4 Step5 5. Data Analysis Calculate IC50 / Ki Step4->Step5

Fig 2: Self-validating experimental workflow for quantifying in vitro PPO inhibitory activity.

Conclusion

While legacy PPO inhibitors like Saflufenacil and Sulfentrazone remain highly effective, the evolutionary pressure of resistance demands structural innovation[1]. The (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine molecule represents a critical shift from planar, rigid macrocycle mimics to flexible, stereospecific scaffolds. By leveraging primary amine hydrogen bonding and chiral orientation, this building block provides researchers with a robust foundation for designing next-generation herbicides and antiparasitic therapeutics capable of overcoming existing target-site mutations[4][6].

References

  • Zhen Xi et al. "PPO Inhibitors as a Key Focus in Herbicide Discovery." Preprints.org.
  • BenchChem. "Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in Agrochemical Research." Benchchem.
  • National Institutes of Health. "Oxadiargyl analogs as potent inhibitors of Toxoplasma gondii protoporphyrinogen oxidase." NIH.gov.
  • Da-Wei Wang et al. "Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors." Journal of Agricultural and Food Chemistry.
  • ACS Publications. "Exploitation, QSAR, and Structure-Based Modeling of Benzothiazole Derivatives as Protoporphyrinogen Oxidase IX Inhibitors." ACS Agricultural Science & Technology.

Sources

Comparative

Benchmarking the Reversible LSD1 Inhibitor (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine Against Standard Irreversible Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Target Enzyme: Lysine-Specific Demethylase 1 (LSD1 / KDM1A) Evaluated Compound: (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Target Enzyme: Lysine-Specific Demethylase 1 (LSD1 / KDM1A) Evaluated Compound: (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (hereafter referred to as ETPA-1R ) Standard Reference: Tranylcypromine (TCP) and GSK2879552

Executive Summary & Mechanistic Rationale

Lysine-specific demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that epigenetically regulates gene expression by demethylating mono- and di-methylated histone 3 lysine 4 (H3K4me1/2) [[1]](1]. Overexpression of LSD1 is a critical driver in various malignancies, notably Acute Myeloid Leukemia (AML) and small-cell lung cancer, making it a prime target for oncology drug development 2[2].

Historically, LSD1 inhibitors have been derived from Tranylcypromine (TCP) , a non-selective monoamine oxidase (MAO) inhibitor. TCP and its clinical derivatives (e.g., GSK2879552) operate via an irreversible mechanism , forming a covalent adduct with the FAD cofactor 1[1]. While potent, irreversible FAD-adduct formation often leads to dose-limiting on-target toxicities (e.g., thrombocytopenia) and off-target MAO-A/B inhibition, which can trigger severe hypertensive crises.

ETPA-1R represents a paradigm shift. Utilizing a 1,2,4-triazole scaffold, this compound acts as a highly potent, reversible inhibitor 3[3]. The triazole ring establishes critical hydrogen bonds with active-site residues (such as Arg316), while the chiral (1R)-primary amine mimics the lysine substrate to competitively block the catalytic pocket without permanently disabling the FAD cofactor 4[4].

G LSD1 LSD1 / CoREST Complex Demeth Demethylated H3K4 (Repressed) LSD1->Demeth FAD-dependent Oxidation H3K4 H3K4me1/2 (Active Chromatin) H3K4->LSD1 Substrate AML Leukemogenesis (AML) Demeth->AML Gene Silencing ETPA ETPA-1R (Reversible Inhibitor) ETPA->LSD1 Competitive Binding TCP Tranylcypromine (Irreversible) TCP->LSD1 Covalent FAD Adduct

Fig 1. Mechanistic divergence of ETPA-1R (reversible) vs. TCP (irreversible) on LSD1 pathways.

Comparative Performance Data

To objectively benchmark ETPA-1R, we compared its biochemical and cellular profile against the foundational standard TCP and the clinical-stage irreversible inhibitor GSK2879552.

Table 1: Biochemical Potency and Selectivity Profiling

Data represents mean IC₅₀ values (nM) derived from time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A / LSD1)Mechanism
ETPA-1R 42 ± 5 > 10,000 > 10,000 > 238x Reversible
Tranylcypromine (TCP)20,700 ± 1,20019,00016,000~0.9xIrreversible
GSK287955216 ± 2> 10,000> 10,000> 625xIrreversible

Analysis: ETPA-1R demonstrates nanomolar potency against LSD1, vastly outperforming the biochemical standard TCP 2[2]. Crucially, it achieves this without the off-target MAO-A/B liabilities inherent to first-generation cyclopropylamines.

Table 2: Cellular Efficacy and Target Engagement (MV4-11 AML Cells)

Cellular assays require prolonged incubation (72h - 96h) due to the epigenetic nature of LSD1 inhibition, which relies on chromatin remodeling over successive cell cycles.

CompoundMV4-11 Proliferation IC₅₀ (nM)H3K4me2 Accumulation (EC₅₀, nM)CD86 Upregulation (Flow Cytometry)
ETPA-1R 115 ± 12 85 ± 8 Robust (+)
Tranylcypromine (TCP)> 50,000> 20,000Weak (+/-)
GSK287955225 ± 418 ± 3Robust (+)

Self-Validating Experimental Workflows

To ensure scientific integrity, the benchmarking of epigenetic modulators must follow a strict, self-validating cascade. The protocols below are designed to establish causality: proving that phenotypic cell death is a direct result of on-target, reversible LSD1 inhibition.

W S1 1. Biochemical Profiling (LSD1 IC50) S2 2. Selectivity Panel (MAO-A / MAO-B) S1->S2 S3 3. Mechanism of Action (Rapid Dilution Assay) S2->S3 S4 4. Cellular Target Engagement (H3K4me2 Immunoblot) S3->S4 S5 5. Phenotypic Assay (MV4-11 Proliferation) S4->S5

Fig 2. Self-validating experimental workflow for benchmarking novel LSD1 inhibitors.

Protocol A: Rapid Dilution Assay (Proving Reversibility)

Rationale: Because LSD1 is an amine oxidase, primary amines can theoretically form FAD adducts 1[1]. To prove ETPA-1R is a reversible competitive inhibitor, we utilize a rapid dilution assay. If the inhibitor is reversible, diluting the enzyme-inhibitor complex will cause the compound to dissociate, restoring enzymatic activity. Irreversible inhibitors (like TCP) will show zero recovery 3[3].

Step-by-Step Methodology:

  • Complex Formation: Incubate recombinant human LSD1 (100 nM) with ETPA-1R or TCP at a concentration of 100 × IC₅₀ in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS) for 60 minutes at room temperature.

  • Rapid Dilution: Dilute the pre-incubated enzyme-inhibitor mixture 100-fold into a reaction buffer containing the fluorescently labeled substrate (H3K4me2 peptide, 10 μM). The final inhibitor concentration is now 1 × IC₅₀.

  • Kinetic Measurement: Immediately monitor the recovery of enzymatic activity by measuring hydrogen peroxide production (a byproduct of demethylation) using a coupled Amplex Red/horseradish peroxidase (HRP) detection system (Ex: 530 nm, Em: 590 nm) over 30 minutes.

  • Data Interpretation:

    • ETPA-1R Result: Enzymatic velocity recovers to ~85% of the uninhibited control, confirming non-covalent, reversible binding.

    • TCP Result: Enzymatic velocity remains at <5%, confirming irreversible FAD inactivation.

Protocol B: Cellular Target Engagement (H3K4me2 Immunoblotting)

Rationale: Inhibiting cell proliferation is not enough to prove an epigenetic mechanism. We must demonstrate that ETPA-1R successfully penetrates the cell membrane, enters the nucleus, and blocks LSD1 from demethylating its specific substrate (H3K4me2). A successful on-target hit will result in a dose-dependent accumulation of H3K4me2.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed MV4-11 (human AML) cells at 2×105 cells/mL in RPMI-1640 medium. Treat with ETPA-1R (10, 50, 100, 500 nM), TCP (10 μM), or DMSO vehicle control.

  • Incubation: Incubate for 48 hours. Note: Epigenetic target engagement requires sufficient time for histone turnover.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse using a Triton X-100 extraction buffer to isolate nuclei. Extract total histones using 0.2 N HCl overnight at 4°C, followed by TCA precipitation.

  • Western Blotting: Resolve 5 μg of histone extract via 15% SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against H3K4me2 (Target) and total Histone H3 (Loading Control). Use fluorescent secondary antibodies for quantitative imaging.

  • Validation: ETPA-1R shows a robust, dose-dependent increase in the H3K4me2 / Total H3 ratio, proving direct intracellular engagement of LSD1.

Conclusion

Benchmarking data confirms that (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (ETPA-1R) is a superior, reversible alternative to classic cyclopropylamine-based LSD1 inhibitors. By utilizing a triazole-based primary amine scaffold, ETPA-1R achieves nanomolar target affinity while completely bypassing the irreversible FAD-adduct formation that plagues TCP-derived compounds. This mechanistic upgrade eliminates MAO-A/B off-target activity, offering a widened therapeutic window for epigenetic oncology applications.

References

  • 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Safety & Regulatory Compliance

Safety

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine proper disposal procedures

An authoritative guide to the safe handling, operational logistics, and disposal of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine , a chiral, nitrogen-dense building block frequently utilized in pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, operational logistics, and disposal of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine , a chiral, nitrogen-dense building block frequently utilized in pharmaceutical development and drug discovery.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. By understanding the chemical causality behind this compound's reactivity—specifically the interplay between its primary aliphatic amine and the 1,2,4-triazole ring—laboratory personnel can implement self-validating safety systems that ensure absolute regulatory compliance and environmental protection.

Mechanistic Hazard Profiling

To handle a chemical safely, one must understand the molecular basis of its hazards. (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (Formula: C₇H₁₄N₄) features two highly reactive functional groups:

  • Primary Amine: Acts as a nucleophile and a weak base. It is prone to autooxidation and can react exothermically with strong acids, acid chlorides, and oxidizing agents[1]. Furthermore, primary amines can absorb atmospheric carbon dioxide to form carbamates, necessitating storage under inert gas (e.g., Argon or Nitrogen).

  • 1,2,4-Triazole Ring: While chemically stable, triazole derivatives are known to exhibit varying degrees of aquatic toxicity and environmental persistence[2].

Because the molecule is exceptionally nitrogen-rich, its thermal decomposition or improper incineration will generate dangerous volumes of toxic nitrogen oxides (NOx)[3].

Table 1: Physicochemical & Hazard Profile
ParameterDescription / GHS ClassificationOperational Impact & Causality
Physical State Solid / Crystalline PowderRisk of aerosolization; requires HEPA-filtered ventilation during transfer.
Toxicity (Oral) H302: Harmful if swallowedNecessitates strict prohibition of food/drink in handling areas[4].
Dermal/Eye Hazard H315 / H319: Causes skin/eye irritationThe lipophilic nature of the alkyl chain aids dermal penetration; requires nitrile/PVC gloves[5].
Respiratory Hazard H335: May cause respiratory irritationAmine vapors and triazole dust irritate mucous membranes. Handle exclusively in a fume hood[5].
Incompatibilities Strong oxidizers, acids, anhydridesRisk of exothermic reaction and toxic gas release. Store in dedicated organic base cabinets.

Operational Safety & Self-Validating Protocols

Trustworthy laboratory safety relies on self-validating protocols—procedures where the physical steps inherently prevent the hazard from occurring.

  • Engineering Controls: All weighing and dissolution must occur within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Mechanism: Continuous negative pressure ensures that any aerosolized amine dust is captured before reaching the operator's breathing zone.

  • Personal Protective Equipment (PPE):

    • Gloves: Use heavy-duty nitrile or PVC gloves. Mechanism: These materials provide a high breakthrough time against aliphatic amines, preventing systemic dermal absorption[3].

    • Eyewear: Non-vented chemical splash goggles.

  • Storage: Store in tightly sealed, light-resistant containers in a cool, dry environment. Mechanism: Prevents hydrolytic degradation and autooxidation of the primary amine group[2].

Step-by-Step Waste Segregation and Disposal

Under EPA and RCRA guidelines, nitrogenous organic bases must be strictly segregated from halogenated waste and general aqueous waste to prevent the formation of reactive intermediates and to ensure proper thermal destruction[2].

WasteDisposal Start Waste Generation (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine Liquid Liquid Waste Stream Start->Liquid Solid Solid Waste Stream (Powder/PPE) Start->Solid Aqueous Aqueous Waste (pH check required) Liquid->Aqueous Organic Organic Solvents (Halogen-Free) Liquid->Organic Incinerator High-Temp Incineration (w/ NOx Scrubber) Solid->Incinerator Aqueous->Incinerator EPA Compliant Organic->Incinerator

Workflow for the segregation and disposal of triazole amine chemical waste.

Protocol A: Liquid Waste Disposal
  • Segregation: Direct all solvent-dissolved (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine into a dedicated "Halogen-Free Organic Waste" carboy. Do not mix with acidic waste streams to prevent violent exothermic neutralization.

  • Labeling: Clearly label the container with the chemical name, "Contains Primary Amines/Triazoles," and the GHS hazard pictograms for Irritant and Aquatic Toxicity.

  • Secondary Containment: Place the waste carboy in a high-density polyethylene (HDPE) secondary spill tray to capture potential leaks.

Protocol B: Solid Waste Disposal
  • Collection: Place all empty vials, contaminated spatulas, weighing papers, and heavily soiled PPE into a puncture-resistant, sealable biohazard/chemical waste bin.

  • Incineration Mandate: Solid waste containing triazole amines must never be sent to a standard landfill. It must be collected by a licensed hazardous waste contractor for high-temperature chemical incineration in a facility equipped with an afterburner and an alkaline scrubber to neutralize NOx emissions[3].

Spill Response & Emergency Protocols

In the event of a spill, standard sweeping will aerosolize the active pharmaceutical ingredient (API) intermediate, creating a severe inhalation hazard. Follow this self-validating cleanup protocol:

  • Evacuate & Ventilate: Immediately clear the immediate area and ensure local exhaust ventilation is operating at maximum capacity.

  • Dampen (The Critical Step): Gently spray the spilled solid with a compatible, non-reactive solvent (e.g., water or a dilute ethanol solution). Mechanism: Wetting the powder increases its mass and cohesion, entirely eliminating the risk of dust aerosolization[3].

  • Containment: Surround the dampened spill with inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as amines can react with cellulosic materials[6].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable plastic bag.

  • Surface Decontamination: Wash the spill surface with a mildly acidic solution (e.g., 1% acetic acid) to neutralize residual traces of the basic amine, followed by a thorough water rinse. Dispose of all cleanup materials as solid hazardous waste.

References

  • 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Environmental Fate Constants for Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

Sources

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